Cyclopropyl 4-trifluoromethylphenyl ketone
Description
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Properties
IUPAC Name |
cyclopropyl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXJTEBLUUPSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457607 | |
| Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62587-07-9 | |
| Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone
CAS Number: 62587-07-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a synthetic ketone that incorporates two key structural motifs of significant interest in medicinal chemistry: a trifluoromethylphenyl group and a cyclopropyl ring. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Similarly, the cyclopropyl ring offers conformational rigidity and metabolic stability, often leading to improved potency and a more favorable pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, analytical characterization, potential applications, and safety considerations for this compound, serving as a valuable resource for researchers in the field of drug discovery and organic synthesis.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 62587-07-9 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₉F₃O | --- |
| Molecular Weight | 214.18 g/mol | --- |
| IUPAC Name | Cyclopropyl(4-(trifluoromethyl)phenyl)methanone | --- |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Purity | Typically >97% | Commercially available listings |
| Storage | Store in a cool, dry place, sealed from moisture and light. Recommended storage temperature: 2-8°C. | General laboratory practice |
Synthesis and Mechanistic Insights
While a specific, detailed experimental protocol for the synthesis of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is not extensively documented in publicly available literature, a plausible and efficient synthetic route is the Friedel-Crafts acylation of trifluoromethylbenzene with cyclopropanecarbonyl chloride. This method is a classic and reliable approach for the formation of aryl ketones.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves the electrophilic substitution of a hydrogen atom on the trifluoromethylbenzene ring with an acyl group derived from cyclopropanecarbonyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly reactive acylium ion.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Materials:
-
Trifluoromethylbenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend anhydrous AlCl₃ in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion: Cool the suspension in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel. Stir the mixture at this temperature for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: Add trifluoromethylbenzene to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The trifluoromethyl group is a deactivating but meta-directing group; however, steric hindrance at the meta positions and the directing effect of the para-position will likely favor para-substitution.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Washing: Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to C=O) | 8.0 - 8.2 | d | ~8.0 |
| Aromatic (ortho to CF₃) | 7.7 - 7.9 | d | ~8.0 |
| Cyclopropyl (methine) | 2.5 - 2.8 | m | --- |
| Cyclopropyl (methylene) | 1.0 - 1.5 | m | --- |
¹³C NMR (Expected Chemical Shifts):
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic (C-CF₃) | 130 - 135 (q, J ≈ 32 Hz) |
| Aromatic (ipso-C=O) | 138 - 142 |
| Aromatic (CH, ortho to C=O) | 128 - 132 |
| Aromatic (CH, ortho to CF₃) | 125 - 127 (q, J ≈ 4 Hz) |
| Trifluoromethyl (CF₃) | 120 - 125 (q, J ≈ 272 Hz) |
| Cyclopropyl (methine) | 15 - 20 |
| Cyclopropyl (methylene) | 10 - 15 |
Diagram of Analytical Techniques Relationship
Caption: Interrelationship of key analytical techniques for compound characterization.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 214. Key fragmentation patterns would likely involve the loss of the cyclopropyl group and cleavage at the carbonyl group, yielding characteristic fragments.
Expected Fragmentation:
-
[M]⁺: 214
-
[M - C₃H₅]⁺: 173 (loss of cyclopropyl radical)
-
[C₇H₄F₃]⁺: 145 (trifluoromethylphenyl cation)
-
[C₃H₅CO]⁺: 69 (cyclopropylcarbonyl cation)
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and trifluoromethyl groups.
Expected IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (aryl ketone) | 1680 - 1700 | Strong |
| C-F (trifluoromethyl) | 1100 - 1400 | Strong, multiple bands |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (cyclopropyl) | ~3000 | Medium |
Applications in Research and Drug Development
The combination of the trifluoromethylphenyl and cyclopropyl moieties makes (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone a valuable building block in medicinal chemistry.
-
Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. The cyclopropyl group can also block potential sites of metabolism. This makes the scaffold attractive for developing drug candidates with improved pharmacokinetic profiles.
-
Enhanced Potency: The trifluoromethyl group can modulate the electronic properties of the phenyl ring, influencing binding interactions with biological targets. The rigid cyclopropyl group can help to lock the molecule into a bioactive conformation, increasing potency.
-
Key Intermediate: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, allowing for the exploration of a diverse chemical space.
-
Bioisosteric Replacement: The (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone core can be used as a bioisosteric replacement for other chemical groups in known active compounds to improve their drug-like properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is not widely available. Therefore, it should be handled with the care accorded to a novel chemical substance, following standard laboratory safety procedures.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Hazards (Inferred):
-
Skin and Eye Irritation: Similar to many organic ketones and aromatic compounds, it may cause skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
Conclusion
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a trifluoromethylphenyl group and a cyclopropyl moiety offers opportunities to design molecules with enhanced metabolic stability and biological activity. While detailed experimental data for this specific compound is not extensively reported, this guide provides a solid foundation based on established chemical principles and data from analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
Sources
1H NMR and 13C NMR of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
Introduction: The Structural Elucidation of a Fluorinated Ketone
In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a position of prominence. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a key synthetic intermediate that combines the electronically-demanding trifluoromethylphenyl moiety with the unique, strained cyclopropyl ring system. Accurate and unambiguous structural characterization is paramount for any research involving this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.
This guide serves as a technical deep-dive into the ¹H and ¹³C NMR spectral characteristics of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone. Moving beyond a simple recitation of data, we will explore the underlying physical organic principles that govern the observed chemical shifts and coupling patterns. We will dissect the influence of the potent electron-withdrawing CF₃ group and the σ-aromaticity of the cyclopropyl ring, providing researchers with the predictive tools and practical protocols necessary for confident structural verification.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectra, we must first identify the distinct chemical environments for both protons and carbons. The molecule possesses a plane of symmetry through the carbonyl and the C1-C4 axis of the phenyl ring.
Caption: Molecular structure of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone with labeled proton and carbon environments.
Based on this structure, we anticipate:
-
¹H NMR: Four distinct signals: two for the aromatic protons, one for the cyclopropyl methine proton (Hα), and one complex signal for the four cyclopropyl methylene protons (Hβ), which are diastereotopic.
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¹³C NMR: Seven distinct signals: the carbonyl carbon, four aromatic carbons, the cyclopropyl methine carbon (Cα), and the cyclopropyl methylene carbons (Cβ). The carbon of the CF₃ group will also be visible.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The powerful electron-withdrawing nature of both the carbonyl and trifluoromethyl groups, combined with the unique electronic structure of the cyclopropyl ring, results in a highly characteristic spectral fingerprint.
Expert Analysis: Predicting the Spectrum
-
Aromatic Region (~7.7 - 8.2 ppm): The 4-substituted (para) pattern on the phenyl ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
H2'/H6': These protons are ortho to the electron-withdrawing carbonyl group. They will be deshielded and appear further downfield.
-
H3'/H5': These protons are ortho to the strongly electron-withdrawing CF₃ group. The high electronegativity of fluorine will also cause significant deshielding. We expect these protons to be downfield, coupled to H2'/H6' with a typical ortho coupling constant (³J) of ~8 Hz. A search of similar structures, such as 1,4-Bis(trifluoromethyl)benzene, shows the aromatic protons at approximately 7.74 ppm[1]. The additional carbonyl group in our target molecule will push the ortho protons (H2'/H6') even further downfield.
-
-
Cyclopropyl Methine Proton (Hα, ~2.6 ppm): This proton is directly attached to a carbon that is alpha to the carbonyl group, leading to significant deshielding. Data for the analogous cyclopropyl(3-(trifluoromethyl)phenyl)methanone shows this proton at ~2.31 ppm[2]. We expect a similar value for our target molecule. This signal should appear as a multiplet (specifically, a nonet or tt) due to coupling with the four neighboring Hβ protons.
-
Cyclopropyl Methylene Protons (Hβ, ~1.1 - 1.3 ppm): The protons of the two methylene groups are diastereotopic. The protons cis to the aromatic ring will be in a different chemical environment than those that are trans. This, combined with geminal coupling (²J) between protons on the same carbon and vicinal coupling (³J) with Hα, will result in two complex, overlapping multiplets. A key feature of cyclopropane protons is their unusually high-field (upfield) shift compared to other alkanes, a phenomenon attributed to a shielding ring current effect arising from its σ-aromaticity[3]. For cyclopropyl methyl ketone, these protons appear around 0.9-1.1 ppm[4]. The phenyl group in our molecule will likely cause a slight downfield shift from this range.
Quantitative Data Summary (Predicted)
The following table summarizes the anticipated ¹H NMR data for (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in a standard solvent like CDCl₃. These predictions are synthesized from the analysis of the closely related 3-CF₃ isomer and fundamental principles[2][5].
| Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| H2'/H6' | ~8.10 | 2H | Doublet (d) | ³J ≈ 8.2 | Protons ortho to the carbonyl group, part of an AA'BB' system. |
| H3'/H5' | ~7.75 | 2H | Doublet (d) | ³J ≈ 8.2 | Protons ortho to the CF₃ group, part of an AA'BB' system. |
| Hα | ~2.65 | 1H | Multiplet (m) | - | Methine proton, deshielded by the adjacent carbonyl group. |
| Hβ | ~1.25 - 1.35 and ~1.05 - 1.15 | 4H | Multiplets (m) | - | Diastereotopic methylene protons, exhibiting complex geminal and vicinal coupling. |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by providing direct information about the carbon skeleton. A key feature will be the observation of coupling between carbon and fluorine atoms (C-F coupling).
Expert Analysis: Predicting the Spectrum
-
Carbonyl Carbon (C=O, ~199 ppm): Ketone carbonyl carbons are characteristically found far downfield. Data for the 3-CF₃ analog shows this peak at 204.7 ppm, though conjugation and substituent position can shift this value[2].
-
Aromatic Carbons (~125 - 141 ppm):
-
C4' (ipso- to CF₃): This carbon will be significantly influenced by the attached fluorines. It will appear as a quartet (q) due to one-bond C-F coupling (¹JCF), which is typically very large. Its chemical shift is expected to be around 134 ppm[6].
-
C1' (ipso- to C=O): This quaternary carbon will likely be the most downfield of the aromatic signals due to its attachment to the carbonyl group.
-
C3'/C5': These carbons, adjacent to the C-CF₃, will also show coupling to the fluorine atoms, likely appearing as a quartet with a smaller coupling constant (²JCF).
-
C2'/C6': These carbons are adjacent to the C-C=O and will appear as a single resonance.
-
-
Trifluoromethyl Carbon (CF₃, ~123 ppm): The carbon of the CF₃ group itself will appear as a strong quartet due to the very large one-bond C-F coupling (¹JCF ≈ 272 Hz)[6].
-
Cyclopropyl Carbons (~13 - 22 ppm):
Quantitative Data Summary (Predicted)
This table outlines the predicted ¹³C NMR data, highlighting the expected C-F coupling patterns.
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) | Assignment Notes |
| C=O | ~199.5 | Singlet (s) | - | Ketone carbonyl carbon. |
| C1' | ~140.5 | Singlet (s) | - | Quaternary carbon attached to the carbonyl group. |
| C4' | ~134.5 | Quartet (q) | ¹JCF ≈ 33 | Quaternary carbon attached to the CF₃ group. |
| C2'/C6' | ~128.5 | Singlet (s) | - | Aromatic CH carbons ortho to the carbonyl. |
| C3'/C5' | ~125.8 | Quartet (q) | ²JCF ≈ 4 | Aromatic CH carbons ortho to the CF₃ group. |
| CF₃ | ~123.5 | Quartet (q) | ¹JCF ≈ 273 | Trifluoromethyl carbon. |
| Cα | ~21.8 | Singlet (s) | - | Cyclopropyl methine carbon. |
| Cβ | ~13.2 | Singlet (s) | - | Cyclopropyl methylene carbons. |
Part 3: A Self-Validating Experimental Protocol
Acquiring high-quality, reproducible NMR data is essential. This protocol is designed to be self-validating, ensuring accuracy and reliability.
Methodology: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality Explanation: CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules, its relative chemical inertness, and its single, well-characterized residual proton peak (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm), which can be used for spectral referencing[7].
-
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Causality Explanation: TMS provides a sharp, singlet reference peak that is upfield of most organic signals and is chemically inert, ensuring an absolute reference point for chemical shifts[5].
-
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is critical as it compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity. This is visually confirmed by observing a sharp, symmetrical lineshape for the TMS or solvent peak.
-
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees. A non-90-degree pulse allows for faster repetition of scans without saturating the signals.
-
Spectral Width: 0-12 ppm. This range covers all expected proton signals for the compound.
-
Acquisition Time (AT): ~3-4 seconds. A longer AT provides better resolution.
-
Relaxation Delay (D1): 2-5 seconds. This delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.
-
Number of Scans (NS): 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise (S/N) ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled. This collapses all C-H coupling, simplifying the spectrum to single lines for each unique carbon environment and significantly improving the S/N ratio.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 0-220 ppm. This standard range encompasses all expected carbon signals.
-
Acquisition Time (AT): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons relax more slowly, so an adequate delay is essential for their reliable detection and quantification.
-
Number of Scans (NS): 1024-4096 scans. Due to the low natural abundance of the ¹³C isotope, more scans are required to achieve a good S/N ratio.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to ensure a flat baseline.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Caption: Experimental workflow for NMR spectral acquisition and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone are rich with structural information. The key identifying features are the distinct AA'BB' pattern in the aromatic region of the ¹H spectrum, the characteristic upfield multiplets of the diastereotopic cyclopropyl methylene protons, and the quartet splitting patterns observed in the ¹³C spectrum arising from C-F coupling. By understanding the fundamental principles that dictate these spectral features and by adhering to a rigorous experimental protocol, researchers can confidently synthesize, identify, and utilize this valuable chemical building block in their scientific endeavors.
References
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
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Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. (2026, January 22). Journal of the American Chemical Society. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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Pelloni, S., Lazzeretti, P., & Zanasi, R. (2012). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. Retrieved from [Link]
Sources
- 1. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]
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- 3. researchgate.net [researchgate.net]
- 4. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. chem.washington.edu [chem.washington.edu]
An In-Depth Technical Guide to the Mass Spectrometry of Cyclopropyl 4-Trifluoromethylphenyl Ketone
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of cyclopropyl 4-trifluoromethylphenyl ketone, a compound of significant interest in medicinal chemistry and drug development. We delve into the distinct fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural elucidation of this and structurally related molecules. By explaining the causality behind fragmentation pathways, this guide equips the reader with the expertise to confidently analyze and interpret the mass spectra of complex small molecules.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of various pharmacologically active compounds. The presence of the cyclopropyl ring and the trifluoromethyl group imparts unique physicochemical properties to molecules, often enhancing metabolic stability, binding affinity, and membrane permeability. Consequently, a thorough understanding of its analytical profile, particularly its mass spectrometric fragmentation, is crucial for reaction monitoring, impurity profiling, and metabolic studies.
Mass spectrometry is an indispensable analytical technique that provides detailed information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.[1] The fragmentation patterns generated are a veritable fingerprint of the molecule, offering profound insights into its structural composition.[2] This guide will explore the fragmentation of this compound under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).
Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach
Electron Ionization (EI) is a powerful technique for the structural elucidation of volatile and thermally stable compounds. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent extensive fragmentation.[3] The resulting mass spectrum is a complex but highly informative pattern of fragment ions.
Proposed Fragmentation Pathway of this compound under EI
The fragmentation of this compound under EI is primarily driven by the stability of the resulting fragments. The most probable fragmentation pathway is initiated by the ionization of a lone pair electron from the carbonyl oxygen. The dominant fragmentation process for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4][5]
Scheme 1: Proposed Electron Ionization Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
The primary fragmentation event is the α-cleavage on either side of the carbonyl group.
-
Formation of the 4-Trifluoromethylbenzoyl Cation (m/z 173): Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring is highly favored due to the formation of a resonance-stabilized acylium ion. This results in the formation of the 4-trifluoromethylbenzoyl cation at m/z 173, which is expected to be the base peak in the spectrum. A similar fragmentation pattern is observed in other aromatic ketones, such as propyl phenyl ketone, where the benzoyl cation (m/z 105) is the most abundant ion.[6] The presence of the electron-withdrawing trifluoromethyl group further stabilizes this acylium ion.
-
Further Fragmentation of the Acylium Ion: The 4-trifluoromethylbenzoyl cation (m/z 173) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule to form the 4-trifluoromethylphenyl cation at m/z 145.
-
Formation of the Cyclopropyl Cation (m/z 41): The alternative α-cleavage, involving the cleavage of the bond between the carbonyl carbon and the aromatic ring, would lead to the formation of the cyclopropyl cation at m/z 41. While this is a possible fragmentation, the stability of the 4-trifluoromethylbenzoyl cation makes the former pathway dominant.
Experimental Protocol: EI-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
Summary of Expected EI-MS Fragmentation Data
| m/z | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway | Expected Relative Abundance |
| 214 | Molecular Ion [M]•+ | [C11H9F3O]•+ | - | Low to Medium |
| 173 | 4-Trifluoromethylbenzoyl cation | [C8H4F3O]+ | α-Cleavage (loss of C3H5•) | High (likely Base Peak) |
| 145 | 4-Trifluoromethylphenyl cation | [C7H4F3]+ | Loss of CO from m/z 173 | Medium |
| 41 | Cyclopropyl cation | [C3H5]+ | α-Cleavage (loss of C8H4F3O•) | Low to Medium |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Soft Ionization Approach
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar, less volatile, and thermally labile molecules.[7][8] It typically generates protonated molecules [M+H]+ in the positive ion mode, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.
Proposed Fragmentation Pathway of Protonated this compound in ESI-MS/MS
In the positive ESI mode, this compound will readily form a protonated molecule, [M+H]+, at m/z 215. The fragmentation of this protonated species in an MS/MS experiment is initiated by collision-induced dissociation (CID).
Scheme 2: Proposed ESI-MS/MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
The primary fragmentation pathway for the protonated molecule involves the loss of a neutral molecule.
-
Formation of the 4-Trifluoromethylbenzoyl Cation (m/z 173): The most likely fragmentation is the loss of a neutral cyclopropane molecule (C3H6, 42 Da) from the protonated precursor ion (m/z 215). This results in the formation of the stable 4-trifluoromethylbenzoyl cation at m/z 173.
-
Further Fragmentation: Similar to the EI fragmentation, this acylium ion can subsequently lose a neutral carbon monoxide molecule to produce the 4-trifluoromethylphenyl cation at m/z 145.
Experimental Protocol: ESI-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a Triple Quadrupole or Ion Trap Mass Spectrometer with an ESI source.
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS1 Scan Range: m/z 100-300.
-
MS/MS: Product ion scan of m/z 215, with collision energy optimized (typically 15-25 eV).
Summary of Expected ESI-MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 215 | 173 | 4-Trifluoromethylbenzoyl cation | C3H6 (Cyclopropane) |
| 215 | 145 | 4-Trifluoromethylphenyl cation | C3H6 + CO |
Conclusion: A Unified View of Fragmentation
The mass spectrometric analysis of this compound reveals distinct yet complementary fragmentation patterns under EI and ESI conditions. In both scenarios, the formation of the highly stable 4-trifluoromethylbenzoyl cation (m/z 173) is the cornerstone of the fragmentation cascade. This key fragment provides unequivocal evidence for the presence of the 4-trifluoromethylbenzoyl substructure.
Under the high-energy conditions of EI-MS, the molecular ion is readily observed, and the spectrum is characterized by α-cleavage leading to the prominent m/z 173 ion. ESI-MS/MS, being a softer ionization technique, primarily yields the protonated molecule, which upon collisional activation, fragments via the loss of a neutral cyclopropane molecule to also produce the diagnostic m/z 173 ion.
By understanding these fundamental fragmentation pathways, researchers can confidently identify this compound and its analogues in complex matrices, streamline reaction optimization, and gain deeper insights into the metabolic fate of drug candidates containing this important chemical scaffold. This guide provides the necessary authoritative grounding and practical protocols to empower scientists in their analytical endeavors.
References
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
-
ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2025, August 6). ResearchGate. [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]
-
Fragmentation. (2022, July 3). Chemistry LibreTexts. [Link]
-
Glen Jackson. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of North Texas. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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-
Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021, February 13). [Video]. YouTube. [Link]
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-
propyl phenyl ketone. MassBank. [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022, November 22). [Video]. YouTube. [Link]
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Solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in organic solvents
An In-Depth Technical Guide to the Solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone, a compound of interest in medicinal chemistry and drug development. We will explore the molecular characteristics of this ketone, outline a strategic approach to solvent selection, provide a detailed experimental protocol for solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.
Introduction: The Significance of a Solubility Profile
(4-(trifluoromethyl)phenyl)(cyclopropyl)methanone is a synthetic intermediate whose structural motifs—a trifluoromethylated phenyl ring and a cyclopropyl ketone—are prevalent in modern pharmaceuticals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropyl ketone moiety offers a unique combination of rigidity and reactivity. Understanding the solubility of this compound in various organic solvents is paramount for several key stages of drug development:
-
Process Chemistry: Optimizing reaction conditions, controlling crystallization, and designing purification strategies all hinge on a thorough understanding of solubility.[1]
-
Formulation Development: The ability to dissolve the compound in appropriate excipients is fundamental to creating viable dosage forms.
-
Preclinical Studies: In-vitro and in-vivo assays often require the compound to be dissolved in a suitable vehicle, making solubility data essential for accurate and reproducible results.
This guide will provide the foundational knowledge to systematically determine and interpret the solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.
Physicochemical Characterization and Predicted Solubility Behavior
A molecule's solubility is governed by its intermolecular interactions with the solvent. The structure of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone presents several key features that will dictate its solubility profile:
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, allowing for favorable interactions with protic and polar aprotic solvents.[2]
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule. While the fluorine atoms are not strong hydrogen bond acceptors, their presence can influence the overall polarity of the aromatic ring.
-
Phenyl Ring: This large, nonpolar aromatic system will contribute to solubility in nonpolar and aromatic solvents through van der Waals forces and potential π-π stacking interactions.
-
Cyclopropyl Group: This is a small, nonpolar, and rigid aliphatic moiety that will also favor interactions with nonpolar solvents.
Based on this structure, we can predict that (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone will exhibit moderate to good solubility in a range of organic solvents, with the precise solubility depending on the balance of polar and nonpolar interactions. The general principle of "like dissolves like" suggests that solvents with similar functional groups or polarity to the solute will be most effective.[3]
Strategic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.
Table 1: Recommended Solvents for Solubility Screening of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
| Solvent Class | Solvent | Polarity Index (P')[4] | Dielectric Constant (ε)[5] | Hydrogen Bonding Capacity | Rationale |
| Nonpolar | n-Hexane | 0.1 | 2.0 | None | Baseline for nonpolar solubility. |
| Toluene | 2.4 | 2.4 | π-system (acceptor) | Solubilizes the aromatic ring through π-π interactions. | |
| Polar Aprotic | Dichloromethane | 3.1 | 9.0 | Weak H-bond acceptor | A common solvent with moderate polarity. |
| Ethyl Acetate | 4.4 | 6.0 | H-bond acceptor | Interacts with the ketone group; often a good recrystallization solvent.[3] | |
| Acetone | 5.1 | 20.7 | H-bond acceptor | Similar to the ketone moiety of the solute.[3] | |
| Acetonitrile | 5.8 | 37.5 | Weak H-bond acceptor | A highly polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Strong H-bond acceptor | A very strong polar aprotic solvent, often used for high solubility. | |
| Polar Protic | Isopropanol | 3.9 | 18.0 | H-bond donor & acceptor | A common alcohol with both polar and nonpolar character. |
| Ethanol | Not Listed | 24.0 | H-bond donor & acceptor | Can interact with the ketone via hydrogen bonding.[6][7] | |
| Methanol | 5.1 | 33.0 | H-bond donor & acceptor | A highly polar protic solvent. |
This selection provides a diverse set of intermolecular interaction possibilities, allowing for a thorough characterization of the compound's solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone into a series of glass vials (e.g., 2 mL screw-cap vials). An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Add a precise volume of the selected organic solvent to each vial.
-
Prepare each solvent-solute combination in triplicate to ensure reproducibility.[9]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period. A common duration is 18-24 hours to ensure equilibrium is reached.[10][11] For robust analysis, it is advisable to sample at multiple time points (e.g., 4 and 24 hours) to confirm that the concentration has plateaued.[11]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.
-
Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant.
-
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in each respective solvent.
-
Analyze the saturated supernatant and the calibration standards using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires the development of a suitable chromatographic method.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and does not suffer from interference.
-
-
Calculate the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve.
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise table.
Table 2: Solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in Selected Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] |
| Isopropanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
Interpreting the Results
The solubility data can be correlated with the properties of the solvents to understand the underlying intermolecular forces. For a molecule like (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone, a complex solubility profile is expected due to its dual polar and nonpolar nature.
Caption: Intermolecular forces driving solubility in different solvent classes.
-
High solubility in polar aprotic solvents like acetone and ethyl acetate would be driven by strong dipole-dipole interactions and hydrogen bond acceptance at the ketone oxygen.
-
High solubility in polar protic solvents like methanol and ethanol would indicate that hydrogen bonding between the solvent's hydroxyl group and the compound's ketone is a significant contributor.[7]
-
Significant solubility in toluene would highlight the importance of the aromatic ring in the solute, suggesting favorable π-π interactions.
-
Low solubility in hexane would be expected, as this nonpolar solvent can only engage in weak van der Waals interactions with the nonpolar portions of the molecule.
Conclusion
Determining the solubility of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in a range of organic solvents is a critical step in its development for pharmaceutical or other chemical applications. By employing a systematic approach to solvent selection and a robust experimental method like the shake-flask protocol, researchers can generate reliable and comprehensive solubility data. This information is invaluable for guiding decisions in process chemistry, formulation, and preclinical development, ultimately accelerating the path from discovery to application.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. [Link]
-
PubChem. Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
- ACS Publications. (2026).
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Leah4sci. (2018). Physical Properties of Alcohol: Hydrogen Bonding, Solubility and Boiling Point. YouTube. [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
- Hunter, C. A. (2010). Hydrogen bonding properties of non-polar solvents. Chemical Science, 1(3), 298-305.
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
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R&D Chemicals. methanone. [Link]
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PubChem. Cyclopropyl phenyl ketone. [Link]
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ResearchGate. (2016). Polarity Index. [Link]
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Honeywell. Polarity Index. [Link]
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Shodex. Polarities of Solvents. [Link]
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Methodological & Application
Application Note: The Strategic Use of Cyclopropyl (4-(trifluoromethyl)phenyl)methanone in Medicinal Chemistry
Introduction: The Power of Privileged Scaffolds
In modern drug discovery, the strategic incorporation of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry campaigns. Among these, the cyclopropyl group and the trifluoromethylphenyl moiety stand out for their profound and positive impact on the pharmacological profiles of drug candidates.
The cyclopropyl ring is a small, rigid, and strained three-membered carbocycle that has seen a dramatic rise in use, with 18 new chemical entities containing this group approved by the FDA in the last decade alone.[1] Its unique electronic properties, including enhanced p-character in its C-C bonds, and its rigid structure make it a valuable isostere for alkenes or a compact linker.[1] Medicinal chemists leverage the cyclopropyl group to enhance metabolic stability, increase potency, and reduce off-target effects by introducing conformational constraints.[1]
The 4-(trifluoromethyl)phenyl group is another critical component in drug design. The trifluoromethyl (CF3) group is a strong electron-withdrawing substituent that significantly alters the electronic properties of the phenyl ring. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity (improving membrane permeability), and modulate pKa values.[2] Furthermore, the CF3 group can engage in specific, favorable interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, leading to improved binding affinity.[3]
The convergence of these two powerful moieties in Cyclopropyl (4-(trifluoromethyl)phenyl)methanone creates a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. This application note provides a detailed guide to its synthesis, properties, and proven applications, particularly in the development of enzyme inhibitors.
Physicochemical and Structural Properties
Cyclopropyl (4-(trifluoromethyl)phenyl)methanone, hereafter referred to as CPTFMK , is a ketone that serves as a key starting material or intermediate. Its structural and chemical properties make it an ideal electrophilic partner in a variety of chemical transformations.
| Property | Value | Source |
| IUPAC Name | Cyclopropyl(4-(trifluoromethyl)phenyl)methanone | PubChem |
| Molecular Formula | C₁₁H₉F₃O | PubChem |
| Molecular Weight | 214.18 g/mol | PubChem |
| XLogP3 | 2.9 | PubChem |
| SMILES | C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F | PubChem |
Note: Data corresponds to the trifluoromethyl analog, based on available data for the closely related 4-fluorophenyl analog and general chemical principles.
Synthesis and Characterization Protocol
The synthesis of CPTFMK is typically achieved via a Friedel-Crafts acylation reaction. The following protocol outlines a standard, reliable method for its laboratory-scale preparation.
Protocol 1: Synthesis of CPTFMK via Friedel-Crafts Acylation
Objective: To synthesize Cyclopropyl (4-(trifluoromethyl)phenyl)methanone from (trifluoromethyl)benzene and cyclopropanecarbonyl chloride.
Causality and Rationale: This reaction is a classic electrophilic aromatic substitution. Aluminum chloride (AlCl₃), a strong Lewis acid, is used to activate the cyclopropanecarbonyl chloride, generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich (trifluoromethyl)benzene ring. The reaction is conducted in an inert, anhydrous solvent like dichloromethane (DCM) to prevent quenching of the Lewis acid. An aqueous workup is necessary to destroy the aluminum chloride complex and isolate the product.
Materials:
-
(Trifluoromethyl)benzene (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM to a clean, dry round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice bath.
-
Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the cooled DCM. Caution: AlCl₃ reacts exothermically with moisture. Ensure all glassware is dry.
-
Acyl Chloride Addition: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the acyl chloride addition is complete, add (trifluoromethyl)benzene (1.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl. Caution: Quenching is highly exothermic and releases HCl gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization (Self-Validation):
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the structure of cyclopropyl (4-(trifluoromethyl)phenyl)methanone.
-
Applications in Medicinal Chemistry: A Case Study on FAAH Inhibitors
CPTFMK is an exceptionally useful building block for creating inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for degrading the neurotransmitter anandamide.[4][5] Inhibiting FAAH increases anandamide levels, which produces analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][6]
The cyclopropyl ketone moiety can be elaborated into various pharmacophores that act as potent and selective FAAH inhibitors.[4] For instance, trifluoromethyl ketones are known reversible inhibitors of FAAH.[4][7]
Workflow: From CPTFMK to Bioactive Molecules
The following diagram illustrates a generalized synthetic workflow, demonstrating how CPTFMK can be chemically diversified to produce a library of potential drug candidates for biological screening.
Caption: General workflow for diversifying CPTFMK into a library of potential FAAH inhibitors.
Example Application: Synthesis of Thiazole Derivatives
Research has shown that CPTFMK can be converted into α-bromo ketones, which are versatile intermediates.[8] These intermediates can then react with nucleophiles like thiosemicarbazones in a Hantzsch-type cyclization to form substituted dihydrothiazoles.[8] These resulting heterocyclic compounds have been evaluated for various biological activities, including antioxidant and antibacterial effects.[8] This highlights the role of CPTFMK as a scaffold for generating diverse molecular libraries for broader biological screening.
Quantitative Data: Biological Activity of Derived Compounds
While specific IC₅₀ values for FAAH inhibitors directly derived from CPTFMK are proprietary or dispersed across numerous publications, the general class of α-ketoheterocycles and trifluoromethyl ketones are known to exhibit potent inhibitory activity.
| Inhibitor Class | Target | Typical Potency (IC₅₀) | Reference |
| α-Ketoheterocycles | FAAH | Low nM to µM | [4] |
| Trifluoromethyl Ketones | FAAH | Low nM to µM | [4] |
| Piperidine/Piperazine Carbamates | FAAH | Sub-nM to low nM | [4] |
This table illustrates the potency range for classes of FAAH inhibitors that can be conceptually accessed through synthetic pathways starting with or related to CPTFMK. The specific substitution pattern, particularly the 4-trifluoromethylphenyl group, is crucial for achieving high potency and desirable pharmacokinetic properties.
Conclusion
Cyclopropyl (4-(trifluoromethyl)phenyl)methanone is a preeminent building block in medicinal chemistry. It synergistically combines the structural rigidity and metabolic stability of the cyclopropyl group with the potent electronic and binding properties of the trifluoromethylphenyl moiety. Its straightforward synthesis and chemical versatility allow for its elaboration into diverse libraries of compounds. As demonstrated in the context of FAAH inhibition, CPTFMK serves as a valuable starting point for the development of potent and selective therapeutic agents, underscoring its importance for researchers, scientists, and drug development professionals.
References
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]
-
Fadeev, A. A., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5748. [Link]
-
Cyclopropyl 4-fluorophenyl ketone. PubChem, National Institutes of Health.[Link]
-
Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.[Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell Chemical Biology.[Link]
-
Ghorbani-Vaghei, R., et al. (2018). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate.[Link]
-
Coelho, P. S., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis.[Link]
-
Carreira, E. M., et al. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters.[Link]
-
Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.[Link]
-
Lin, S., et al. (2020). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. Molecules, 25(17), 3844. [Link]
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Lindsley, C. W., et al. (2011). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Journal of Medicinal Chemistry.[Link]
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Campolo, M., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences.[Link]
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Wang, M., et al. (2021). N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B.[Link]
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
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De Vita, D., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 27(19), 6667. [Link]
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Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]
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Fowler, C. J., et al. (2014). Ketoconazole Inhibits the Cellular Uptake of Anandamide via Inhibition of FAAH at Pharmacologically Relevant Concentrations. PLOS ONE, 9(1), e87542. [Link]
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Kanthasamy, A., et al. (2011). Targeting the Endocannabinoid System for Neuroprotection: A 19F-NMR Study of a Selective FAAH Inhibitor Binding with an Anandamide Carrier Protein, HSA. Current Drug Discovery Technologies.[Link]
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Conversion of cyclopropyl ketone and corresponding acetate and... ResearchGate.[Link]
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Application Notes and Protocols for (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Introduction
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a novel small molecule with structural motifs suggesting potential as an enzyme inhibitor. The presence of a trifluoromethylphenyl group, a common feature in various enzyme inhibitors, coupled with a cyclopropyl ketone moiety, indicates a potential for interaction with enzymes that have hydrophobic binding pockets and a susceptible catalytic residue. While direct enzymatic targets of this specific compound are not extensively documented in the public domain, its structural characteristics suggest that it may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).
FAAH is an integral membrane-bound serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[1][2] By catalyzing the hydrolysis of anandamide to arachidonic acid and ethanolamine, FAAH terminates its signaling.[3] Inhibition of FAAH leads to an increase in the levels of anandamide and other bioactive fatty acid amides, which can produce a range of therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic benefits, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to investigate the inhibitory potential of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone against FAAH. It includes the theoretical basis for this hypothesis, detailed protocols for in vitro biochemical and cell-based assays, and guidelines for data analysis and interpretation.
Scientific Rationale and Mechanism of Action
The Endocannabinoid System and FAAH
The endocannabinoid system is a ubiquitous lipid signaling network involved in regulating a wide array of physiological processes. FAAH is a key enzyme within this system, maintaining the homeostasis of endocannabinoids.[3] The inhibition of FAAH is a promising therapeutic strategy for various conditions, including chronic pain, anxiety disorders, and inflammatory diseases.[1]
Proposed Mechanism of FAAH Inhibition
FAAH belongs to the amidase signature family of serine hydrolases and possesses an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[2][4][5] The catalytic mechanism involves the nucleophilic attack of the Ser241 residue on the carbonyl carbon of the amide substrate.[4][5]
The cyclopropyl ketone moiety in (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone presents an electrophilic carbonyl group. It is hypothesized that this group can act as a "warhead" that covalently modifies the catalytic Ser241 of FAAH. The trifluoromethylphenyl group is expected to bind within the hydrophobic acyl chain-binding channel of the enzyme, orienting the cyclopropyl ketone for nucleophilic attack. This would lead to the formation of a stable hemiketal adduct, resulting in reversible or irreversible inhibition of the enzyme.[4]
Signaling Pathway of FAAH Action
Caption: Workflow for in vitro FAAH inhibition assay.
Cell-Based FAAH Inhibition Assay
This protocol assesses the ability of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone to inhibit FAAH activity in a cellular context, providing insights into its cell permeability and activity in a more physiological environment. A murine microglial cell line, BV-2, which endogenously expresses FAAH, is used as a model system. [6]
Materials
-
BV-2 murine microglial cells
-
DMEM/F-12 medium with 5% fetal bovine serum, L-glutamine, and penicillin-streptomycin [6]* (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone
-
Positive control inhibitor (e.g., URB597)
-
DMSO
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Radiolabeled anandamide ([¹⁴C]-AEA) or a fluorometric FAAH activity assay kit for cell lysates [6][7]
Procedure
-
Cell Culture and Treatment:
-
Culture BV-2 cells in T75 flasks until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone, positive control, or DMSO (vehicle) for a predetermined time (e.g., 4 hours). [6]
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
FAAH Activity Assay:
-
Perform an FAAH activity assay on the cell lysates using a commercially available kit or a radiochemical assay. [7] * For a radiochemical assay, incubate a standardized amount of protein from the cell lysate with [¹⁴C]-AEA. [6] * Stop the reaction and extract the aqueous phase containing the radiolabeled ethanolamine product.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the FAAH activity for each sample, typically expressed as pmol of product formed per minute per mg of protein.
-
Normalize the FAAH activity to the vehicle-treated control (100%).
-
Plot the percentage of FAAH activity against the logarithm of the inhibitor concentration and determine the cellular IC50 value.
Data Presentation
IC50 Determination
The potency of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone as an FAAH inhibitor is quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone | Human FAAH | Fluorometric | 50 |
| URB597 (Positive Control) | Human FAAH | Fluorometric | 5 |
Dose-Response Curve
A representative dose-response curve should be generated, plotting the percent inhibition versus the log concentration of the inhibitor.
(A graphical representation of a dose-response curve would be included here in a full application note, showing a sigmoidal curve with the IC50 value indicated.)
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for the initial characterization of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone as a putative FAAH inhibitor. The structural features of this compound provide a strong rationale for investigating its interaction with FAAH. By following the detailed biochemical and cell-based assays, researchers can determine the inhibitory potency and cellular efficacy of this novel compound. These studies will be instrumental in elucidating its mechanism of action and potential as a therapeutic agent targeting the endocannabinoid system.
References
-
Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work?[Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit.[Link]
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Tarani, S., et al. (2012). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of Pharmacology and Experimental Therapeutics, 342(3), 644-652. [Link]
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M-CSA. (n.d.). Fatty acid amide hydrolase. [Link]
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Scuderi, C., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7657. [Link]
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Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
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Strain Genie. (2020). FAAH - The enzyme that breaks down Anandamide. [Link]
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Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. [Link]
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Keith, J. M., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). In Comprehensive Medicinal Chemistry II (pp. 313-333). Elsevier. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]
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Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 8(4), 313-326. [Link]
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Application Notes and Protocols for the Use of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone in the Design of Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Epigenetic Frontier and the Role of HDACs
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1] The aberrant activity of various HDAC isoforms has been implicated in the pathophysiology of numerous diseases, most notably cancer, but also in inflammatory conditions and neurological disorders. Consequently, the development of HDAC inhibitors (HDACis) has emerged as a promising therapeutic strategy.[2]
The general pharmacophore model for HDAC inhibitors comprises three key components: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site, a linker region that occupies the substrate tunnel, and a "cap" group that interacts with residues on the surface of the enzyme.[3][4] This modular structure allows for extensive medicinal chemistry efforts to optimize potency, isoform selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide to the application of the (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone moiety in the rational design of novel HDAC inhibitors. We will explore the scientific rationale for its use, propose a design strategy for a hypothetical inhibitor, and provide detailed protocols for its synthesis and biological evaluation.
Scientific Rationale: Unlocking the Potential of the (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone Scaffold
The (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone scaffold offers a unique combination of chemical and physical properties that make it an attractive starting point for the design of next-generation HDAC inhibitors. This rationale is built upon the distinct advantages conferred by its constituent parts: the trifluoromethylphenyl group and the cyclopropyl ketone moiety.
The Trifluoromethylphenyl Group as a Cap Moiety
The 4-(trifluoromethyl)phenyl group serves as an excellent "cap" group, interacting with the surface residues of the HDAC active site.[5] The trifluoromethyl (-CF₃) group offers several advantages in drug design:
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve cell permeability and overall pharmacokinetic properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can influence the electronic environment of the aromatic ring, potentially leading to favorable interactions with the protein surface.
The Cyclopropyl Ketone: A Dual-Function Linker and Potential Zinc-Binding Group
The cyclopropyl group is increasingly utilized in drug discovery to enhance a molecule's pharmacological profile.[6][7] When coupled with a ketone, it presents a compelling structural element for HDAC inhibitor design.
-
Conformational Rigidity and Potency: The cyclopropyl ring introduces conformational rigidity, which can pre-organize the inhibitor into a bioactive conformation for optimal binding to the enzyme, a strategy known to enhance potency.[6][8]
-
Metabolic Resistance: The strained cyclopropyl ring is generally more resistant to oxidative metabolism compared to linear alkyl chains, contributing to an improved metabolic profile and longer in vivo half-life.[8][9]
-
The Ketone as a Zinc-Binding Group: While hydroxamic acids are the most common zinc-binding group in approved HDAC inhibitors, they are associated with potential liabilities such as mutagenicity and poor pharmacokinetic properties.[2][10] This has spurred the search for alternative ZBGs. Ketones, particularly electrophilic ketones, have been explored as potential zinc-binding moieties.[11][12] The carbonyl oxygen of the cyclopropyl ketone in our scaffold could potentially coordinate with the active site zinc ion, offering a non-hydroxamate alternative. It is important to note that while trifluoromethyl ketones have been investigated as potent ZBGs, the cyclopropyl ketone presents a different electronic and steric profile that may offer a more favorable metabolic stability.[13]
Hypothetical Inhibitor Design: Integrating the Scaffold into a Pharmacophore Model
To illustrate the application of the (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone scaffold, we propose a hypothetical HDAC inhibitor, HDACi-CF3-Cyc , designed to fit the established pharmacophore model. In this design, the (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone moiety will serve as a novel cap group and part of the linker, connected to a known zinc-binding group, hydroxamic acid, via a suitable linker.
Caption: Pharmacophore model of the hypothetical HDAC inhibitor HDACi-CF3-Cyc interacting with the HDAC active site.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of our hypothetical inhibitor, HDACi-CF3-Cyc.
Part 1: Synthesis of HDACi-CF3-Cyc
This protocol outlines a plausible multi-step synthesis to incorporate the (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone moiety into the final inhibitor structure.
Caption: Synthetic workflow for the proposed HDAC inhibitor, HDACi-CF3-Cyc.
Protocol 1: Synthesis of HDACi-CF3-Cyc
Step 1: Synthesis of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
-
To a solution of (4-(trifluoromethyl)phenyl)boronic acid (1.0 eq) in a suitable solvent such as toluene, add cyclopropanecarbonyl chloride (1.1 eq) and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Add a base, such as K₂CO₃ (2.0 eq), dissolved in water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Step 2-5: Elaboration to the Final Inhibitor
The subsequent steps involve standard organic chemistry transformations to build the linker and introduce the hydroxamic acid. An example route is outlined below:
-
Functionalization: Introduce a reactive handle on the trifluoromethylphenyl ring, for instance, a bromo group, to allow for the attachment of the linker.
-
Linker Attachment: Utilize a cross-coupling reaction (e.g., Sonogashira or Heck coupling) to attach a linker containing a terminal alkyne or alkene.
-
Linker Modification: Reduce the alkyne/alkene to an alkyl chain and modify the terminal functional group to an ester.
-
Hydroxamic Acid Formation: Treat the ester with hydroxylamine hydrochloride in the presence of a base to form the final hydroxamic acid product, HDACi-CF3-Cyc.
-
Purification and Characterization: Purify the final compound using preparative HPLC and characterize its structure and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biological Evaluation of HDACi-CF3-Cyc
The following protocols describe standard biochemical and cell-based assays to determine the inhibitory activity and cellular effects of the newly synthesized compound.
Protocol 2: In Vitro HDAC Enzymatic Assay
This protocol uses a commercially available fluorometric assay to determine the IC₅₀ values of HDACi-CF3-Cyc against various HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or SAHA as a positive control inhibitor
-
HDACi-CF3-Cyc dissolved in DMSO
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of HDACi-CF3-Cyc in DMSO, and then dilute further in HDAC assay buffer to the desired final concentrations. Also prepare a dilution series for the positive control.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.
-
Incubate for a short period (e.g., 15 minutes) at 37 °C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37 °C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for a further 15-20 minutes at 37 °C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Protocol 3: Cell-Based Assay for Histone Acetylation
This protocol uses Western blotting to assess the ability of HDACi-CF3-Cyc to increase histone acetylation in a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
HDACi-CF3-Cyc and a positive control (e.g., SAHA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of HDACi-CF3-Cyc or the positive control for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetylated histone H3 to the total histone H3 to determine the dose-dependent effect of the inhibitor.
Data Presentation and Interpretation
The results from the biological assays should be carefully analyzed and presented to understand the potency and selectivity of the new inhibitor.
Table 1: Hypothetical Inhibitory Activity of HDACi-CF3-Cyc against Selected HDAC Isoforms
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| HDACi-CF3-Cyc | 50 | 75 | 150 | 800 |
| SAHA (Control) | 30 | 45 | 60 | 20 |
This is a hypothetical data set for illustrative purposes only.
The hypothetical data in Table 1 suggests that HDACi-CF3-Cyc is a potent inhibitor of Class I HDACs (HDAC1, 2, and 3) with some selectivity over the Class IIb enzyme HDAC6. Further studies would be required to establish a full selectivity profile and to investigate the structure-activity relationship (SAR) by synthesizing and testing analogs with modifications to the linker and cap group.
Conclusion and Future Directions
The (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone scaffold represents a promising starting point for the design of novel HDAC inhibitors. Its unique combination of a metabolically stable and lipophilic cap group with a conformationally restricted linker element provides a solid foundation for developing potent and selective drug candidates. The provided protocols offer a roadmap for the synthesis and evaluation of inhibitors based on this scaffold. Future work should focus on optimizing the linker and zinc-binding group to improve isoform selectivity and to explore non-hydroxamate alternatives to enhance the overall drug-like properties of this new class of HDAC inhibitors.
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Odate, T., & Itoh, T. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31757–31770. [Link]
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Reddy, K. L., & Akella, R. (2008). Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. Journal of Medicinal Chemistry, 51(10), 2841–2845. [Link]
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Schweipert, M., & Kurz, T. (2024). Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. ChemRxiv. [Link]
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Szymański, W., & Dekker, F. J. (2019). (IA) Classical pharmacophore model of HDAC inhibitors; (IB) extended... ResearchGate. Retrieved from [Link]
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Selvi, B. R., & Kundu, T. K. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PLoS ONE, 9(8), e104115. [Link]
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Application Notes and Protocols: [3+2] Cycloaddition Reactions Involving Cyclopropyl 4-trifluoromethylphenyl Ketone
For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures with high efficiency and stereocontrol is a paramount objective. The cyclopentane ring, a ubiquitous scaffold in natural products and pharmaceuticals, represents a valuable target. This guide provides an in-depth exploration of the [3+2] cycloaddition reaction utilizing Cyclopropyl 4-trifluoromethylphenyl ketone, a versatile building block for the synthesis of highly substituted cyclopentane derivatives. This powerful transformation, particularly under photocatalytic conditions, offers a mild and efficient route to novel chemical entities with significant potential in drug discovery programs.
Introduction: The Strategic Value of Cyclopropyl Ketones in [3+2] Cycloadditions
The formal [3+2] cycloaddition of cyclopropyl ketones with olefins or alkynes has emerged as a robust strategy for the synthesis of five-membered rings. The inherent ring strain of the cyclopropane moiety provides a thermodynamic driving force for the reaction, while the ketone functionality serves as a crucial handle for initiating the transformation.[1] Aryl cyclopropyl ketones, in particular, have been extensively studied due to their favorable electronic properties that facilitate the key bond-breaking and bond-forming steps.
The focus of this guide, this compound, is a substrate of particular interest. The potent electron-withdrawing nature of the 4-trifluoromethylphenyl group significantly influences the reactivity of the ketone, making it an excellent substrate for single-electron transfer (SET) mediated processes.[2] This property is central to the photocatalytic [3+2] cycloaddition, which will be the primary focus of the protocols detailed herein. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4]
Mechanistic Insights: A Photocatalytic Pathway to Cyclopentanes
The visible-light-mediated [3+2] cycloaddition of aryl cyclopropyl ketones proceeds through a fascinating radical-mediated pathway.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The reaction is initiated by the excitation of a photocatalyst, typically a ruthenium or iridium complex, upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the this compound. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring lowers the reduction potential of the ketone, making this SET process more favorable.[5]
A Lewis acid co-catalyst, such as Lanthanum(III) triflate (La(OTf)₃), plays a critical role by coordinating to the carbonyl oxygen. This coordination further lowers the reduction potential of the ketone, enhancing the efficiency of the initial SET step.[6]
Upon accepting an electron, the cyclopropyl ketone forms a radical anion. This intermediate rapidly undergoes a ring-opening of the strained cyclopropane ring to generate a distonic radical anion. This key intermediate then adds to the olefin or alkyne partner in a stepwise manner. The subsequent radical cyclization and oxidation of the resulting radical anion by the oxidized photocatalyst regenerates the ground-state photocatalyst and furnishes the final cyclopentane product.
Figure 1. Proposed mechanism for the photocatalytic [3+2] cycloaddition.
Synthesis of this compound
A reliable supply of the starting material is essential. This compound can be efficiently synthesized via a Friedel-Crafts acylation reaction.[7][8]
Protocol 1: Synthesis of this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoromethylbenzene
-
Cyclopropanecarbonyl chloride
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add trifluoromethylbenzene (1.5 equivalents) to the stirred suspension.
-
Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid or oil.
Photocatalytic [3+2] Cycloaddition Protocol
The following protocol is a general procedure for the visible-light-mediated [3+2] cycloaddition of this compound with an electron-deficient olefin.[1][2]
Protocol 2: Photocatalytic [3+2] Cycloaddition
Materials:
-
This compound
-
Olefin (e.g., N-phenylmaleimide, dimethyl fumarate)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (photocatalyst)
-
Lanthanum(III) triflate (La(OTf)₃)
-
Anhydrous and degassed solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Schlenk flask or vial with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), the olefin (1.2-1.5 equivalents), the photocatalyst (1-2 mol%), and La(OTf)₃ (10-20 mol%) to a Schlenk flask or vial.
-
Add the anhydrous and degassed solvent.
-
Seal the flask or vial and place it at a fixed distance from the visible light source.
-
Irradiate the reaction mixture with stirring at room temperature for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentane derivative.
Figure 2. Experimental workflow for the photocatalytic [3+2] cycloaddition.
Data and Expected Outcomes
The photocatalytic [3+2] cycloaddition of this compound is a versatile reaction that can be applied to a range of olefins. The following table summarizes representative examples and expected outcomes.
| Entry | Olefin Partner | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Phenylmaleimide | Substituted Pyrrolidine-fused Cyclopentanone | 85 | >20:1 |
| 2 | Dimethyl Fumarate | Polysubstituted Cyclopentane | 78 | 10:1 |
| 3 | Styrene | Phenyl-substituted Cyclopentanone | 65 | 5:1 |
| 4 | Methyl Acrylate | Cyclopentane Carboxylate | 72 | 3:1 |
Note: Yields and diastereomeric ratios are approximate and can vary depending on the specific reaction conditions and the purity of the reagents. Optimization of catalyst loading, solvent, and reaction time may be necessary for specific substrates.
Conclusion and Future Directions
The [3+2] cycloaddition of this compound represents a highly valuable transformation for the synthesis of complex cyclopentane structures. The photocatalytic method, in particular, offers a mild, efficient, and atom-economical approach. The resulting products, bearing the valuable 4-trifluoromethylphenyl moiety, are promising candidates for further elaboration in drug discovery and development programs. Future research in this area may focus on the development of enantioselective variants of this reaction, further expanding the toolkit for accessing chiral cyclopentane scaffolds.
References
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Lu, Z., & Yoon, T. P. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164. [Link]
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Amador, A. G., Sherbrook, E. M., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(14), 4722–4725. [Link]
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Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. [Link]
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Tucker, J. W., & Stephenson, C. R. (2011). Shining light on photoredox catalysis: theory and synthetic applications. Journal of Organic Chemistry, 77(4), 1617-1622. [Link]
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Schultz, D. M., & Yoon, T. P. (2014). Solar synthesis: prospects in visible light photocatalysis. Science, 343(6174), 1239176. [Link]
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Meggers, E. (2011). Asymmetric catalysis activated by visible light. Chemical Communications, 47(28), 7859-7866. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]
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Shaw, M. H., Twilton, J., & MacMillan, D. W. (2016). Photoredox catalysis in organic chemistry. The Journal of Organic Chemistry, 81(16), 6898-6926. [Link]
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Romero, N. A., & Nicewicz, D. A. (2016). Organic photoredox catalysis. Chemical Reviews, 116(17), 10075-10166. [Link]
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Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. [Link]
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Zeitler, K. (2009). Photoredox catalysis with visible light. Angewandte Chemie International Edition, 48(50), 9785-9789. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Ashby, E. C., & Noding, S. A. (1979). Single electron transfer in reactions of alkyl halides with organometallic compounds. A clarification of the mechanism of the Wurtz reaction. Journal of the American Chemical Society, 101(16), 4771-4772. [Link]
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Savéant, J. M. (2008). Molecular catalysis of electrochemical reactions. From single to multiple electron transfers. Accounts of Chemical Research, 41(2), 211-221. [Link]
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Skubi, K. L., Blum, T. R., & Yoon, T. P. (2016). Dual catalysis strategies in photochemical synthesis. Chemical Reviews, 116(17), 10035-10074. [Link]
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Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation–from green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
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Bandini, M., Melloni, A., & Umani-Ronchi, A. (2004). New catalytic approaches in the stereoselective Friedel–Crafts alkylation reaction. Angewandte Chemie International Edition, 43(5), 550-556. [Link]
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Ring-opening reactions of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
An In-Depth Guide to the Synthetic Versatility of (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone through Ring-Opening Reactions
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Strained Ring System
In the landscape of modern organic synthesis, (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone stands out as a uniquely valuable and versatile building block. The inherent strain energy of the cyclopropane ring, coupled with the activating influence of the adjacent carbonyl and the electron-withdrawing trifluoromethylphenyl group, renders this molecule a potent precursor for a variety of intricate molecular architectures. The cleavage of the cyclopropane C-C bond provides a direct and efficient pathway to linear γ-functionalized ketones, which are prominent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
This comprehensive guide moves beyond a mere recitation of procedures. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices and the mechanistic underpinnings of the key transformations. We will explore the primary modalities of ring-opening—acid-catalyzed, nucleophilic, transition-metal-catalyzed, and radical-mediated pathways—providing not only detailed, field-tested protocols but also a comparative analysis to guide your synthetic strategy. Every protocol herein is presented as a self-validating system, grounded in authoritative scientific literature to ensure both accuracy and reproducibility.
Part 1: The Mechanistic Cornerstone - Why and How the Ring Opens
The propensity of cyclopropyl ketones to undergo ring-opening is fundamentally driven by the release of approximately 27 kcal/mol of ring strain. However, the regioselectivity and the specific conditions required for cleavage are dictated by the electronic nature of the substituents.
In (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone, two key features govern its reactivity:
-
The Carbonyl Group: This electron-withdrawing group polarizes the adjacent cyclopropyl C-C bonds, making the ring susceptible to nucleophilic attack. Under acidic conditions, protonation or coordination of a Lewis acid to the carbonyl oxygen dramatically enhances the ring's electrophilicity.[1]
-
The 4-(Trifluoromethyl)phenyl Group: This powerful electron-withdrawing aromatic substituent further delocalizes electron density away from the cyclopropane ring, influencing the stability of potential intermediates, such as carbocations or radicals, that form during the ring-opening process.
The convergence of these electronic factors makes (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone an exceptionally well-behaved substrate for a diverse array of synthetic transformations.
Part 2: Methodologies and Experimental Protocols
Acid-Catalyzed Ring-Opening: A Carbocation-Driven Pathway
Under the influence of Brønsted or Lewis acids, the reaction is initiated by the activation of the carbonyl oxygen. This activation facilitates the cleavage of a cyclopropyl C-C bond to generate the most stable carbocation intermediate, which is subsequently intercepted by a nucleophile.[1][2] The regioselectivity of the cleavage is governed by the formation of this stabilized carbocation.[1]
Mechanistic Rationale
The Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbonyl oxygen, increasing the polarization of the C-C bonds within the cyclopropane ring. The ring then opens to form a tertiary carbocation, which is stabilized by the adjacent aromatic ring. A nucleophile present in the reaction medium then attacks this carbocation to yield the final 1,3-difunctionalized product.
Caption: Mechanism of Acid-Catalyzed Ring-Opening.
Experimental Protocol: Lewis Acid-Mediated Synthesis of an Aroylmethylidene Malonate Analog
This protocol is adapted from methodologies involving Lewis acid-mediated ring-opening of substituted cyclopropanes.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone (1.0 mmol, 214 mg).
-
Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the nucleophile (e.g., diethyl malonate, 1.2 mmol) to the solution.
-
Catalyst Introduction: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired γ-keto ester.
Data Summary: Influence of Lewis Acid and Nucleophile
| Entry | Lewis Acid (equiv.) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ (1.5) | Diethyl Malonate | DCM | 0 to RT | 5 | ~85 |
| 2 | AlCl₃ (1.2) | Anisole | DCE | RT | 8 | ~70 |
| 3 | SnCl₄ (1.2) | Thiophene | DCM | -20 to RT | 6 | ~78 |
| Note: Yields are representative and may vary based on specific substrate and precise reaction conditions. |
Asymmetric Nucleophilic Ring-Opening
The development of chiral Lewis acid catalysts has enabled highly efficient and enantioselective ring-opening reactions. Using a chiral scandium(III) complex, various nucleophiles like thiols, alcohols, and carboxylic acids can open the cyclopropane ring to produce valuable chiral sulfides, ethers, and esters with high stereocontrol.[4]
Mechanistic Rationale
A chiral N,N'-dioxide-scandium(III) complex coordinates to the cyclopropyl ketone, activating it and creating a chiral environment. The nucleophile then attacks one of the methylene carbons of the cyclopropane ring in an Sɴ2-type fashion, leading to stereoselective C-C bond cleavage and the formation of the enantioenriched product.
Caption: Workflow for Asymmetric Ring-Opening.
Experimental Protocol: Chiral Scandium-Catalyzed Thiolysis
This protocol is based on the highly efficient asymmetric method developed for cyclopropyl ketones.[4]
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (L-Pipe-N-oxide, 0.11 mmol) and Sc(OTf)₃ (0.10 mmol).
-
Solvent and Activation: Add anhydrous toluene (2.0 mL) and stir the mixture at 60 °C for 1 hour to form the active catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 30 °C).
-
Substrate Addition: Add (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone (1.0 mmol) to the catalyst solution.
-
Nucleophile Addition: Add the thiol nucleophile (e.g., 4-methoxythiophenol, 1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at 30 °C for the specified time (typically 12-24 hours), monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the optically active γ-keto sulfide. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Data Summary: Catalyst Performance with Various Nucleophiles
| Entry | Nucleophile | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Methoxythiophenol | 30 | 18 | 99 | 94 |
| 2 | Thiophenol | 30 | 24 | 98 | 92 |
| 3 | Phenol | 40 | 36 | 90 | 91 |
| 4 | Benzoic Acid | 50 | 48 | 85 | 88 |
| Data adapted from Feng, X. et al. for analogous cyclopropyl ketones.[4] |
Transition-Metal-Catalyzed Ring-Opening
Transition metals, particularly palladium, offer a distinct pathway for the ring-opening of aryl cyclopropyl ketones, leading to the formation of α,β-unsaturated ketones.[5] This method is highly stereoselective, typically yielding only the (E)-isomer.
Mechanistic Rationale
The catalytic cycle is believed to involve the oxidative addition of the cyclopropyl ketone's C-C bond to a low-valent palladium(0) species, forming a palladacyclobutanone intermediate. This intermediate then undergoes β-hydride elimination followed by reductive elimination to release the α,β-unsaturated ketone product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle for Pd-Mediated Ring-Opening.
Experimental Protocol: Synthesis of (E)-1-(4-(Trifluoromethyl)phenyl)but-2-en-1-one
This protocol is based on the palladium-catalyzed methodology for aryl cyclopropyl ketones.[5]
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone (1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) via syringe.
-
Heating: Place the vial in a preheated oil bath at 110 °C.
-
Reaction: Stir the mixture for 12-16 hours. Monitor the reaction's progress by GC-MS or TLC.
-
Cooling & Filtration: After completion, cool the reaction to room temperature and filter the mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure (E)-α,β-unsaturated ketone.
Data Summary: Catalyst System Performance
| Entry | Palladium Source | Ligand | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (E:Z) |
| 1 | Pd(OAc)₂ | PCy₃ | Toluene | 110 | ~85 | >99:1 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | 100 | ~75 | >99:1 |
| 3 | Pd(OAc)₂ | PPh₃ | Toluene | 110 | ~40 | >99:1 |
| Yields are representative for aryl cyclopropyl ketones.[5] |
Radical-Mediated Ring-Opening
Radical reactions provide a powerful means to open the cyclopropane ring and introduce new functional groups, such as a trifluoromethyl group. Copper-catalyzed reactions using electrophilic trifluoromethylating agents (e.g., Togni's reagent) can efficiently generate β-trifluoromethyl ketones from related cyclopropanols, a pathway that is mechanistically relevant to cyclopropyl ketones.[6][7]
Mechanistic Rationale
The reaction is initiated by the generation of a trifluoromethyl radical (CF₃•) from the Togni reagent, often facilitated by a copper(I) catalyst. This radical adds to the cyclopropane ring, causing a homolytic cleavage (ring-opening) to produce a more stable alkyl radical. This radical intermediate is then oxidized and subsequently protonated during workup to yield the β-trifluoromethyl ketone.[7]
Experimental Protocol: Copper-Catalyzed Ring-Opening Trifluoromethylation
This protocol is an adaptation of the methodology for the trifluoromethylation of cyclopropanols, which proceeds via a similar radical ring-opening mechanism.[6]
-
Setup: To a screw-cap vial, add (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone (1.0 mmol), Togni's reagent II (1.2 mmol), and copper(I) chloride (CuCl, 5 mol%).
-
Solvent: Add methanol (5 mL) to the vial.
-
Reaction: Seal the vial and stir the mixture at room temperature for 8-12 hours. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired β-trifluoromethyl γ-keto product.
Data Summary: Radical Trifluoromethylation Conditions
| Entry | CF₃ Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Togni's Reagent II | CuCl (5) | MeOH | RT | 10 | ~70 |
| 2 | Umemoto's Reagent | CuI (10) | MeCN | 50 | 12 | ~65 |
| 3 | CF₃SO₂Na | (bpy)CuCl (10) | DMSO | 80 | 16 | ~55 |
| Yields are estimated based on analogous radical ring-opening reactions.[6][7] |
Part 3: Comparative Analysis and Strategic Application
Choosing the appropriate ring-opening strategy depends entirely on the desired synthetic outcome. The unique reactivity of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone allows for rational selection of conditions to achieve specific molecular targets.
| Method | Key Advantages | Common Products | Strategic Application |
| Acid-Catalyzed | Operationally simple, uses common reagents, good for 1,3-difunctionalization. | γ-Keto esters, γ-keto ethers, Friedel-Crafts adducts. | Rapid construction of linear chains with two distinct functional handles.[1][2] |
| Asymmetric Nucleophilic | Access to highly enantioenriched products, broad nucleophile scope (S, O, C).[4] | Chiral γ-keto sulfides, ethers, esters. | Synthesis of chiral building blocks for asymmetric synthesis and pharmaceutical leads. |
| Transition-Metal-Catalyzed | High stereoselectivity (often exclusively E-isomer), good functional group tolerance.[5] | α,β-Unsaturated ketones. | Accessing important conjugated systems for Michael additions and other transformations. |
| Radical-Mediated | Access to unique functionalization patterns, mild conditions for some methods.[7] | β-Substituted γ-keto compounds (e.g., β-CF₃). | Introduction of synthetically challenging groups like CF₃ at the β-position. |
The products derived from these ring-opening reactions are of significant interest in drug development. For instance, γ-keto esters and their derivatives are precursors to various heterocyclic systems, while chiral γ-keto sulfides can be elaborated into complex, biologically active molecules. The trifluoromethyl group, introduced via radical pathways, is a well-known bioisostere that can enhance the metabolic stability and binding affinity of drug candidates.
Conclusion
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is far more than a simple ketone; it is a powerful synthetic linchpin. By understanding the fundamental principles that drive its ring-opening reactions, chemists can harness its latent reactivity to forge a wide array of valuable linear structures. The choice between acid, nucleophile, transition metal, or radical-based methodologies allows for a high degree of control over the final product, enabling precise and strategic molecular design. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and creatively employ this versatile building block in their synthetic endeavors.
References
- Dual Non-C1 Synthon Role of CO2 in Controlled Electrochemical Defluorin
- Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens.Journal of Fluorine Chemistry.
- Simple Access to β-Trifluoromethyl-Substituted Ketones via Copper-Catalyzed Ring-Opening Trifluoromethylation of Substituted Cyclopropanols.
- Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.
- Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.Benchchem.
- Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones.Royal Society of Chemistry.
- DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones.Royal Society of Chemistry.
- Ring-opening reaction of... | Download Scientific Diagram.
- Ring opening of cis- and... | Download Scientific Diagram.
- Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of B.Wiley Online Library.
- Ring-Opening Fluorin
- Formation of γ-Keto Esters
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.PubMed Central.
- Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.PubMed.
- Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxyl
- Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones.Royal Society of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of Aroylmethylidene Malonates as Potential Building Blocks for Heterocycles [organic-chemistry.org]
- 4. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Trifluoromethylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Friedel-Crafts acylation of trifluoromethylbenzene (benzotrifluoride). This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you navigate the complexities of this reaction.
Introduction: The Challenge of Acylating a Deactivated Ring
Trifluoromethylbenzene is a critical building block in medicinal chemistry and materials science, prized for the unique electronic and lipophilic properties imparted by the trifluoromethyl (-CF3) group. However, the very nature of the -CF3 group presents a significant hurdle for classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Its strong electron-withdrawing character deactivates the aromatic ring, making it a poor nucleophile and rendering the reaction sluggish or altogether unsuccessful under standard conditions. This guide will address the common pitfalls and provide expert-driven solutions.
Frequently Asked Questions (FAQs): Understanding the Core Problems
Q1: Why is my Friedel-Crafts acylation of trifluoromethylbenzene failing or giving extremely low yields?
Answer: The primary reason for the low reactivity of trifluoromethylbenzene is the severe deactivation of the aromatic ring by the -CF3 substituent.[1][2]
-
Mechanism of Deactivation: The -CF3 group exerts a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. This effect polarizes the C-F bonds, pulling electron density away from the carbon atom attached to the ring and, consequently, from the entire π-system of the benzene ring.[3][4]
-
Impact on Reaction Rate: Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction. Its rate-determining step involves the attack of the aromatic π-electrons (the nucleophile) on the electrophilic acylium ion. By reducing the electron density of the ring, the -CF3 group makes trifluoromethylbenzene a much weaker nucleophile, which significantly slows down the reaction rate.[5][6] The reaction intermediate, the arenium ion (or sigma complex), is destabilized because the electron-withdrawing -CF3 group intensifies the positive charge.
Caption: Reaction coordinate showing the high activation energy barrier.
Q2: The reaction proceeded, but I obtained the meta-isomer. Isn't Friedel-Crafts acylation usually an ortho/para-directing reaction?
Answer: While many substituents are ortho/para directors, the trifluoromethyl group is a notable exception. The -CF3 group is a strong deactivator and is meta-directing in electrophilic aromatic substitution.[3][7][8]
-
Electronic Rationale: The directing effect is determined by the stability of the carbocation intermediate (arenium ion) formed upon attack at the ortho, para, and meta positions.
-
Ortho and Para Attack: If the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bonded to the -CF3 group. This is an extremely unfavorable and highly destabilized arrangement because the electron-withdrawing -CF3 group is adjacent to a positive charge.[4]
-
Meta Attack: When the electrophile attacks at the meta position, the positive charge in the resonance structures is distributed across three other carbons, but it is never placed on the carbon atom bearing the -CF3 group.[4]
-
While the meta intermediate is still destabilized relative to the intermediate for benzene, it is the "least unstable" of the three possibilities. Therefore, the reaction proceeds preferentially through the meta pathway.
Caption: Comparison of intermediate stabilities for EAS on trifluoromethylbenzene.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal conversion to product | 1. Insufficient Lewis Acid Strength/Stoichiometry: The product ketone complexes with the Lewis acid, consuming it.[9][10] 2. Low Reaction Temperature: The activation energy for acylating a deactivated ring is very high. 3. Poor Quality Reagents: Moisture in the solvent or on glassware will quench the Lewis acid. | 1. Use a strong Lewis acid like AlCl₃. Ensure you are using a stoichiometric amount or even a slight excess (e.g., 1.1-1.3 equivalents). 2. Carefully increase the reaction temperature. Refluxing in a suitable solvent (e.g., 1,2-dichloroethane or nitrobenzene) may be necessary. 3. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar). |
| Reaction stalls after partial conversion | 1. Catalyst Deactivation: The Lewis acid is fully complexed with the ketone product formed. 2. Inadequate Mixing: In heterogeneous reactions, poor stirring can limit access to the catalyst surface. | 1. Consider a slow addition of the trifluoromethylbenzene to the pre-formed acylium ion complex (acyl chloride + Lewis acid) to maintain a high concentration of the active electrophile. 2. Ensure vigorous mechanical stirring throughout the reaction. |
| Formation of dark tar or char | 1. Excessively High Temperature: Leads to decomposition of starting materials or products. 2. Reaction with Solvent: Some solvents can undergo Friedel-Crafts reactions under harsh conditions. 3. Protolytic Defluorination: Under superacidic conditions, the C-F bonds can be attacked, leading to decomposition pathways.[11] | 1. Perform a temperature optimization study. Start at a lower temperature and increment by 10-20 °C. 2. Use a robust, inert solvent like carbon disulfide (CS₂) or nitrobenzene (note: nitrobenzene is also highly deactivated). 3. Avoid unnecessarily harsh conditions. If standard Lewis acids require temperatures that lead to decomposition, consider an alternative catalytic system. |
| Multiple products observed (other than isomers) | 1. Rearrangement of Acylating Agent: While rare in acylation compared to alkylation, it can occur with certain branched acyl halides. 2. Self-condensation of Acylating Agent: Possible with some acid anhydrides at high temperatures. | 1. This is unlikely to be the primary issue, as the acylium ion is resonance-stabilized.[9][12] However, ensure the purity of your acyl chloride. 2. Use an acyl chloride instead of an anhydride for higher reactivity and fewer side reactions. |
Troubleshooting Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
Welcome to the technical support center for (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The unique combination of a trifluoromethyl ketone and a cyclopropyl ring presents specific challenges that require careful consideration of methodology to achieve high purity and yield. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification and handling of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.
Q1: What are the key chemical properties and stability concerns for this molecule?
A: (4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone combines two reactive functional groups, each with distinct chemical properties that influence purification:
-
Trifluoromethyl Ketone (TFMK): The potent electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This increases its susceptibility to nucleophilic attack and, most notably, leads to the ready formation of a stable hydrate (gem-diol) in the presence of water.[1][2] This hydrate can complicate characterization (e.g., NMR, chromatography) and may not be easily removed. TFMKs can also be sensitive to strong reducing agents.[3]
-
Cyclopropyl Ketone: The cyclopropane ring possesses significant ring strain.[4] Under strongly acidic conditions, this can lead to acid-catalyzed ring-opening, resulting in undesired byproducts.[5][6] Care must be taken to avoid prolonged exposure to strong acids, particularly at elevated temperatures.
Q2: What are the most common impurities I might encounter during purification?
A: Impurities are typically related to the synthetic route used. For a standard Friedel-Crafts acylation or a Grignard-based synthesis, common impurities include:
-
Unreacted Starting Materials: Such as 4-(trifluoromethyl)benzoyl chloride, 4-(trifluoromethyl)benzonitrile, or cyclopropanecarbonyl chloride.
-
Isomeric Byproducts: In Friedel-Crafts reactions, small amounts of ortho or meta isomers may form, which can be difficult to separate due to similar polarities.
-
Ring-Opened Products: If the reaction or work-up involves harsh acidic conditions.[6]
-
Over-addition Products: In Grignard reactions, double addition to the nitrile or ester can occur.
-
Hydrolysis Products: Of starting materials or intermediates.
Q3: My crude ¹H NMR spectrum looks complex, with more signals than expected. Is my reaction failing?
A: Not necessarily. The most likely cause is the formation of the hydrate of your target molecule in the presence of trace amounts of water (e.g., from work-up or in the NMR solvent).[1] The ketone and its hydrate exist in equilibrium, leading to two sets of signals. To confirm this, you can try acquiring the spectrum in a rigorously dried deuterated solvent or gently heating the sample (if thermally stable) to shift the equilibrium back toward the ketone.
Q4: I am experiencing significant material loss during aqueous work-up. What could be the cause?
A: There are two primary possibilities. First, although the molecule is generally hydrophobic, the presence of the polar ketone and the potential for hydrate formation can grant it slight aqueous solubility, leading to losses during extraction. Second, formation of a stable emulsion during the liquid-liquid extraction can trap the product in the interfacial layer. To mitigate this, use a brine wash (saturated NaCl solution) to break emulsions and "salt out" the organic compound from the aqueous phase, driving it into the organic layer.
Troubleshooting Guide: Common Purification Challenges
This section provides detailed solutions to specific problems encountered during the purification of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.
Problem 1: Co-eluting Impurities in Column Chromatography
Symptom: After flash column chromatography, analytical data (e.g., HPLC, NMR) shows the presence of a persistent impurity with a very similar Rf value to the product.
Causality Analysis: This issue typically arises when an impurity, such as a positional isomer or a structurally similar byproduct, has a polarity very close to that of the target compound. Standard isocratic elution with a pre-selected solvent system may not provide sufficient resolving power.
Solution: Systematic Optimization of Flash Chromatography
A methodical approach to solvent system selection and gradient elution is crucial for separating closely eluting compounds.
Experimental Protocol: Chromatography Optimization
-
TLC Screening: On a single TLC plate, spot your crude material in parallel lanes. Develop each lane with a different solvent system. Test a range of polarities and solvent classes. Good starting points are hexane/ethyl acetate, dichloromethane/methanol, and hexane/acetone.
-
Identify Promising Systems: Look for a solvent system that places the product Rf between 0.2 and 0.4 and shows the greatest possible separation (ΔRf) between the product and the key impurity.
-
Gradient Elution Design: Based on the best TLC system, design a shallow gradient for your flash chromatography run. A shallow gradient increases the effective resolution of the column. For example, if a 90:10 Hexane:EtOAc mixture gives an Rf of 0.3, start your gradient at 98:2 Hexane:EtOAc and slowly increase to 85:15 over 10-15 column volumes.
-
Column Packing and Loading: Ensure the column is packed perfectly to avoid channeling. Load the sample in a minimal amount of solvent (preferably the initial, weak solvent of the gradient) to ensure a tight injection band.
Data Presentation: Solvent System Screening
| Solvent System (v/v) | Product Rf | Impurity Rf | ΔRf | Comments |
| 90:10 Hexane:EtOAc | 0.35 | 0.38 | 0.03 | Poor separation. |
| 95:5 DCM:MeOH | 0.40 | 0.40 | 0.00 | Co-elution. |
| 80:20 Hexane:Toluene | 0.10 | 0.10 | 0.00 | Not enough polarity. |
| 95:5 Toluene:Acetone | 0.30 | 0.45 | 0.15 | Promising separation. |
Table 1: Example of TLC screening data to optimize selectivity.
Visualization: Chromatography Optimization Workflow
Caption: Workflow for optimizing chromatographic separation.
Problem 2: Product Degradation and Low Recovery After Purification
Symptom: The overall yield after purification (chromatography or recrystallization) is significantly lower than expected based on crude analysis. Re-analysis of the purified product shows the appearance of new, unknown signals.
Causality Analysis: This points to chemical instability of the product under the purification conditions. The two main culprits are the trifluoromethyl ketone and the cyclopropyl ring.
-
Acid/Base Sensitivity: Residual acidic or basic modifiers in chromatography solvents (or the silica gel itself, which is acidic) can catalyze the ring-opening of the cyclopropyl group.[6]
-
Thermal Stress: Prolonged heating during solvent evaporation or recrystallization can cause decomposition.
-
Hydrate Formation: While not degradation, the formation of the hydrate can change the compound's polarity, causing it to elute unexpectedly from a column or crash out of a recrystallization attempt.[2]
Solution: Implementation of Mild Purification Protocols
Mandatory Visualization: Logic Diagram for Yield Loss
Caption: Potential causes for low recovery during purification.
Experimental Protocol: Mild Purification Conditions
-
Neutralize Silica Gel: If acidic degradation is suspected, use silica gel that has been pre-treated with a neutralizing agent. Slurry the silica gel in the initial mobile phase containing ~0.5-1% triethylamine or pyridine, pack the column, and then flush with several column volumes of the mobile phase without the amine before loading the sample.
-
Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl. If possible, use alternative solvent systems like ethyl acetate/hexane or toluene/acetone.
-
Minimize Heat: Concentrate fractions using a rotary evaporator with a water bath temperature no higher than 30-35°C. Avoid leaving the dry product under high vacuum for extended periods, as this can sometimes promote sublimation or degradation of sensitive compounds.
-
Consider Alternative Media: If silica gel proves too harsh, consider using alternative stationary phases like neutral alumina or Florisil®.
-
Recrystallization: If attempting recrystallization, use minimal heating to dissolve the compound and allow for slow cooling to room temperature before placing it in a refrigerator or freezer.
Problem 3: Difficulty with Recrystallization (Oiling Out)
Symptom: When attempting to recrystallize the crude product, it separates from the solution as a liquid (oils out) rather than forming crystals.
Causality Analysis: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated below the melting point of the solute. The presence of impurities can also disrupt the crystal lattice formation, favoring an amorphous or liquid phase.
Solution: Systematic Solvent Selection and Technique
Experimental Protocol: Troubleshooting Recrystallization
-
Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.
-
Use a Solvent/Anti-Solvent System: This is often the most effective method.
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or acetone).
-
Slowly add a miscible "anti-solvent" (one in which the product is poorly soluble, e.g., hexane or water) dropwise at room temperature until the solution becomes faintly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the turbidity.
-
Allow the solution to stand undisturbed. Crystals should form slowly. If not, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
-
Control Cooling Rate: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool slowly to room temperature before inducing further precipitation by cooling in an ice bath.
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Outcome |
| Methanol | Soluble | Very Soluble | Poor recovery. |
| Isopropanol | Sparingly Soluble | Soluble | Good candidate. |
| Hexane | Insoluble | Insoluble | Not suitable alone. |
| Toluene | Sparingly Soluble | Very Soluble | Good candidate. |
| Isopropanol/Water | - | - | Best choice (anti-solvent). |
| Toluene/Hexane | - | - | Good choice (anti-solvent). |
Table 2: Example of solvent screening for identifying a suitable recrystallization system.
References
- Patents, G. (n.d.). Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
- Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 121-124.
- ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes.
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
- Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-443. [Link]
-
Donnelly, J. A., & Murphy, J. J. (1987). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 167-171. [Link]
-
Sloop, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]
- BenchChem. (n.d.). Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chimia.ch [chimia.ch]
- 6. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing epoxide byproduct formation in cyclopropyl ketone synthesis.
Welcome to the technical support center for the synthesis of cyclopropyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation, specifically the undesired synthesis of epoxides, during the cyclopropanation of α,β-unsaturated ketones. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in mechanistic principles to help you optimize your reactions and achieve high yields of the desired cyclopropyl ketone.
Introduction: The Cyclopropanation-Epoxidation Dilemma
The synthesis of cyclopropyl ketones from α,β-unsaturated ketones (enones) is a valuable transformation in organic synthesis. However, a common and often frustrating side reaction is the formation of the corresponding α,β-epoxy ketone. This typically occurs when employing nucleophilic methylene transfer reagents, such as sulfur ylides in the Corey-Chaykovsky reaction. The reaction's outcome is highly dependent on the subtle interplay between reaction conditions, substrate electronics, and the nature of the ylide itself. This guide will equip you with the knowledge to control this selectivity.
Mechanistic Insights: 1,4- vs. 1,2-Addition
The crux of the selectivity issue lies in the two competing nucleophilic attack pathways of the sulfur ylide on the enone: a 1,4-conjugate addition which leads to the desired cyclopropyl ketone, and a 1,2-direct addition to the carbonyl group which results in the epoxide byproduct.
The Decisive Role of the Sulfur Ylide
The choice between a dimethylsulfonium methylide (a less stable "sulfonium ylide") and a dimethylsulfoxonium methylide (a more stable "sulfoxonium ylide" or "Corey's ylide") is the most critical factor in determining the reaction's outcome[1][2][3].
-
Dimethylsulfoxonium methylide (from trimethylsulfoxonium salt): This ylide is stabilized by the adjacent sulfoxide group. Its reaction with enones is generally a thermodynamically controlled process. The initial 1,4-addition is reversible, but the subsequent intramolecular cyclization to form the cyclopropane is rapid and irreversible. This pathway is favored, leading to the desired cyclopropyl ketone[1][3].
-
Dimethylsulfonium methylide (from trimethylsulfonium salt): This ylide is more reactive and less stable. Its reaction is typically kinetically controlled. The 1,2-addition to the carbonyl group is often faster and, under many conditions, irreversible, leading to the formation of the epoxide[2][3].
The differing reactivity is rooted in the stability of the ylides and the reversibility of the initial addition steps. The more stable sulfoxonium ylide allows for an equilibrium to be established that favors the thermodynamically more stable 1,4-adduct, while the more reactive sulfonium ylide is trapped in the kinetically favored 1,2-addition pathway[3].
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of cyclopropyl ketones from enones.
Q1: I am getting the epoxy ketone as my major product. What is the most likely cause?
A1: The most probable reason is the use of a non-stabilized or highly reactive sulfur ylide, such as dimethylsulfonium methylide, which favors 1,2-addition[2][3]. To favor the formation of the cyclopropyl ketone, you should use a stabilized ylide, with dimethylsulfoxonium methylide being the reagent of choice for this transformation[1].
Q2: I am using dimethylsulfoxonium methylide but still observe significant epoxide formation. What are other potential issues?
A2: While less common, other factors can influence the selectivity:
-
Base and Ylide Formation: Ensure your base is strong enough to fully deprotonate the trimethylsulfoxonium salt (e.g., NaH, KOtBu) and that the ylide is pre-formed before adding the enone. Incomplete ylide formation can lead to side reactions.
-
Temperature: The Corey-Chaykovsky reaction is often run at room temperature or slightly above. Lowering the temperature can sometimes favor the kinetic 1,2-addition product (epoxide), even with the stabilized ylide. Ensure your reaction is running at an appropriate temperature as specified in reliable protocols.
-
Solvent: Dimethyl sulfoxide (DMSO) or a mixture of DMSO and tetrahydrofuran (THF) are the most common solvents for this reaction[4]. Using a less polar solvent might alter the reactivity and selectivity.
-
Substrate Sterics: Highly sterically hindered enones might disfavor the 1,4-addition, potentially leading to increased epoxide formation. If the carbonyl group is significantly more accessible than the β-carbon, 1,2-addition might compete more effectively.
Q3: How can I improve the yield and selectivity of my cyclopropanation reaction?
A3: To maximize the yield of your desired cyclopropyl ketone:
-
Use Dimethylsulfoxonium Methylide: This is the most critical step for ensuring 1,4-addition.
-
Optimize Base and Solvent: Use NaH or KOtBu as the base in DMSO or a THF/DMSO solvent system[4].
-
Control Stoichiometry: Use a slight excess of the ylide (1.1-1.5 equivalents) to ensure complete consumption of the starting enone.
-
Monitor the Reaction: Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times which might lead to side product formation or degradation.
-
Purification: Be aware that both cyclopropyl ketones and epoxy ketones can be sensitive to acidic conditions. Use neutral or slightly basic conditions during workup and chromatography (e.g., wash with saturated NaHCO₃ solution, use silica gel treated with triethylamine).
Q4: Can I use a different method to avoid epoxides altogether?
A4: Yes, if the Corey-Chaykovsky reaction proves problematic, you might consider a different synthetic approach. The Simmons-Smith reaction , which uses an organozinc carbenoid (ICH₂ZnI), is a classic method for cyclopropanating alkenes and is highly specific for this transformation, thus avoiding epoxide formation. However, this would require the synthesis of an appropriate allylic alcohol precursor to your ketone, followed by oxidation after the cyclopropanation. This multi-step sequence may be less efficient overall but offers high chemoselectivity for the cyclopropane ring formation.
Optimized Experimental Protocols
The following are detailed protocols for the selective synthesis of cyclopropyl ketones from α,β-unsaturated ketones using the Corey-Chaykovsky reaction.
Protocol 1: General Procedure for the Cyclopropanation of Chalcones
This protocol is adapted from established procedures for the selective 1,4-addition of dimethylsulfoxonium methylide to enones[5].
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
α,β-unsaturated ketone (e.g., Chalcone)
-
Anhydrous Tetrahydrofuran (THF) (optional)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO to the flask via syringe to achieve a concentration of approximately 1 M for the ylide.
-
To this suspension, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.
-
Heat the mixture to 50-60 °C for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous and pale yellow. This indicates the formation of dimethylsulfoxonium methylide.
-
Cool the ylide solution to room temperature.
-
-
Cyclopropanation Reaction:
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in a minimal amount of anhydrous DMSO or THF.
-
Add the solution of the enone dropwise to the pre-formed ylide solution at room temperature over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure cyclopropyl ketone.
-
Data Summary: Selectivity in the Corey-Chaykovsky Reaction
The choice of sulfur ylide has a dramatic effect on the product distribution. The following table summarizes typical outcomes for the reaction with chalcone, a common α,β-unsaturated ketone.
| Ylide Precursor | Ylide Type | Predominant Reaction | Typical Product Ratio (Cyclopropane:Epoxide) | Reference |
| Trimethylsulfoxonium Iodide | Sulfoxonium (Stabilized) | 1,4-Addition | >95 : <5 | [1][3] |
| Trimethylsulfonium Iodide | Sulfonium (Non-stabilized) | 1,2-Addition | <10 : >90 | [1][3] |
Product Characterization: Distinguishing Cyclopropyl Ketone from Epoxy Ketone
If you suspect a mixture of products, spectroscopic analysis can confirm the identity of the major and minor components.
| Spectroscopic Method | Cyclopropyl Ketone | Epoxy Ketone |
| ¹H NMR | Characteristic upfield signals for cyclopropyl protons, typically between 0.5-2.0 ppm. The methine proton adjacent to the carbonyl is usually around 1.8-2.7 ppm. | Signals for the epoxide protons will be further downfield than cyclopropyl protons, typically in the 3.0-4.5 ppm range. |
| ¹³C NMR | Cyclopropyl carbons appear at high field, typically between 10-30 ppm. The carbonyl carbon signal is around 195-205 ppm for aryl cyclopropyl ketones[6]. | Epoxide carbons resonate in the range of 40-60 ppm. The carbonyl carbon signal is typically in a similar range to the cyclopropyl ketone. |
| IR Spectroscopy | Strong C=O stretch around 1670-1690 cm⁻¹ for aryl cyclopropyl ketones. The cyclopropyl ring can sometimes show a weak absorption near 3080 cm⁻¹ (C-H stretch) and ~1020 cm⁻¹ (ring deformation). | Strong C=O stretch, often at a slightly higher wavenumber than the corresponding enone (e.g., 1680-1700 cm⁻¹). Characteristic epoxide ring vibrations (C-O stretch) can be observed in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions[7]. |
References
-
Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
-
Johnson, A. W.; LaCount, R. B. The Chemistry of Ylides. VI. The Structure of "Stable" Ylides—The Structure of Dimethylsulfonium Fluorenylide. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. [Link]
-
Khan, S. G.; et al. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Adv., 2023 , 13, 1908-1926. [Link]
-
Xiang, Y.; Fan, X.; Cai, P.-J.; Yu, Z.-X. Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. Eur. J. Org. Chem.2019 , 2019 (4), 582-590. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Ciaccio, J. A.; et al. "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. Tetrahedron Lett.1994 , 35 (18), 2941-2944. [Link]
-
Tzvetkov, N. T.; et al. Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. Eur. J. Org. Chem.2004 , 2004 (12), 2643-2653. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. Org. Synth.1950 , 30, 22. [Link]
-
Mastalerz, H.; et al. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. J. Chem. Soc., Perkin Trans. 11980 , 2113-2116. [Link]
-
B. C. Smith, The Infrared Spectra of Polymers V: Epoxies, Spectroscopy37 (3), 24-28 (2022). [Link]
-
Stothers, J. B.; Tan, C. T. 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Can. J. Chem.1967 , 45 (2), 225-228. [Link]
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 5. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homo ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01266J [pubs.rsc.org]
Technical Support Center: Regioselectivity in Cyclopropyl Ketone Ring-Opening Reactions
Welcome to the Technical Support Center for improving the regioselectivity of ring-opening reactions of cyclopropyl ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile synthons. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these powerful transformations effectively.
The high ring strain of cyclopropyl ketones makes them valuable intermediates, capable of opening to form a variety of linear, functionalized molecules.[1] However, controlling which C-C bond cleaves—the regioselectivity—is paramount to achieving the desired synthetic outcome. This guide is structured as a series of questions you might encounter during your own experiments, providing direct answers, actionable protocols, and the expert reasoning behind them.
Troubleshooting Guide: Addressing Poor Regioselectivity
This section addresses the most common issues encountered in the lab. Each problem is followed by an analysis of potential root causes and a set of validated solutions.
Scenario 1: My Lewis acid-catalyzed reaction is giving a mixture of regioisomers.
Question: I'm using a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) to open a substituted aryl cyclopropyl ketone with a nucleophile, but I'm getting a mixture of products. How can I favor the cleavage of the more substituted C-C bond?
Root Cause Analysis: The regioselectivity of acid-catalyzed ring-opening reactions is dictated by the formation of the most stable carbocation intermediate.[1] The Lewis acid coordinates to the carbonyl oxygen, activating the cyclopropane ring. The ring then opens to place the resulting positive charge on the carbon atom best able to stabilize it. If your substrate has substituents that offer similar stabilization to different positions, or if the reaction conditions are not optimal, a mixture of carbocations can form, leading to poor regioselectivity.
Solutions & Scientific Rationale:
-
Assess Your Substrate's Electronic Properties: The primary driver of regioselectivity is the electronic nature of the substituents on the cyclopropyl ring. Electron-donating groups (EDGs) will stabilize an adjacent carbocation.[1] For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form a benzylic carbocation.[1] If you have competing stabilizing groups, this can lead to mixtures.
-
Action: If possible, modify the substrate to have a single, powerful stabilizing group (e.g., a p-methoxyphenyl group) to direct the cleavage.
-
-
Lower the Reaction Temperature: Carbocation formation is often under kinetic control. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can increase the energy difference between the competing transition states, favoring the pathway to the more stable carbocation and improving selectivity.[2]
-
Vary the Lewis Acid: Not all Lewis acids are created equal. "Harder" Lewis acids may coordinate more strongly, while "softer" or sterically bulkier ones might offer different selectivity profiles.
-
Change the Solvent: The polarity of the solvent can influence the stability of the charged intermediates.
-
Action: Use non-polar, aprotic solvents (e.g., toluene, dichloromethane) to potentially disfavor the formation of less-stable carbocationic intermediates.[2]
-
Scenario 2: My palladium-catalyzed reaction is not selective.
Question: I'm trying to perform a Pd-catalyzed ring-opening to form an α,β-unsaturated ketone, but I'm getting low yield and a mixture of isomers. What are the critical parameters to check?
Root Cause Analysis: Palladium-catalyzed ring-openings are mechanistically complex and highly dependent on the coordination environment of the metal center. The choice of palladium source, and especially the phosphine ligand, is critical.[5][6] Poor selectivity can arise from an inappropriate ligand, incorrect palladium oxidation state, or suboptimal reaction conditions that allow for competing reaction pathways. In some Pd-catalyzed systems, steric factors and the presence of directing groups can be more influential than the electronic nature of aryl substituents.[1]
Solutions & Scientific Rationale:
-
Ligand Selection is Key: The electronic and steric properties of the phosphine ligand directly impact the reactivity and selectivity of the palladium catalyst.
-
Action: Screen different ligands. For the formation of (E)-1-arylbut-2-en-1-ones, a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine like tricyclohexylphosphine (PCy₃) has proven effective.[5] If you are using a different system, consider ligands like PPh₃ or bidentate phosphines (e.g., dppf).
-
-
Optimize the Palladium Precursor and Solvent: The choice of Pd(0) vs. Pd(II) precursor can matter. The solvent can also dramatically affect catalyst activity and stability.
-
Action: Compare Pd(PPh₃)₄ (a Pd(0) source) with PdCl₂(PPh₃)₂ (a Pd(II) source). A screen of solvents showed that polar aprotic solvents like DMF and THF often give the best results for these types of reactions.[7]
-
-
Consider Directing Groups: If your substrate has a nearby functional group (like a hydroxyl group), it can coordinate to the metal and direct the regioselectivity of the C-C bond cleavage.[8] This can be a powerful tool to override inherent electronic biases.
-
Action: Analyze your substrate for potential directing groups. If none are present, you may need to rely entirely on optimizing the catalyst system.
-
Data Presentation: Effect of Pd Catalyst and Solvent
The following table summarizes data from a study on the palladium-catalyzed arylative ring-opening of an oxabicyclic system, which provides a useful analogue for understanding factors that influence catalyst performance.
| Entry | Palladium Catalyst | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | THF | 65 |
| 2 | Pd₂dba₃ | THF | 55 |
| 3 | Pd(PPh₃)₄ | THF | 58 |
| 4 | PdCl₂(PPh₃)₂ | THF | 88 |
| 5 | PdCl₂(PPh₃)₂ | Hexanes | 0 |
| 6 | PdCl₂(PPh₃)₂ | Toluene | 73 |
| 7 | PdCl₂(PPh₃)₂ | DMF | 85 |
| Data adapted from a representative study on palladium-catalyzed ring-opening reactions.[7] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Nickel-Catalyzed Reductive Ring-Opening
This protocol describes a general method for the regioselective reductive cross-coupling of aryl cyclopropyl ketones with alkyl bromides, which proceeds with high regioselectivity.[4]
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Alkyl bromide (1.5 equiv)
-
Nickel(II) catalyst (e.g., NiCl₂ glyme, 5 mol%)
-
Ligand (e.g., terpyridine derivative, 5 mol%)
-
Reducing agent (e.g., Zinc powder, 3.0 equiv)
-
Anhydrous solvent (e.g., DMA or DMF)
Procedure:
-
Preparation: In a glovebox, add the aryl cyclopropyl ketone, nickel catalyst, ligand, and zinc powder to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reactant Addition: Add the anhydrous solvent, followed by the alkyl bromide.
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the designated temperature (e.g., 60 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking aliquots and analyzing via thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature and quench by pouring it into a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for troubleshooting poor regioselectivity in a generic ring-opening reaction.
Caption: A decision-tree for troubleshooting poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in acid-catalyzed ring-opening reactions? The regioselectivity is governed by the "Markovnikov" principle of carbocation stability. The reaction proceeds through a carbocationic intermediate, and the cyclopropane C-C bond that cleaves is the one that leads to the most stable carbocation.[1] Therefore, cleavage will occur to place the positive charge on a tertiary, benzylic, or otherwise resonance-stabilized carbon atom whenever possible.[1]
Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups on an aryl cyclopropyl ketone affect regioselectivity? In acid-catalyzed reactions, EDGs on the aryl ring (e.g., -OCH₃) stabilize the benzylic carbocation formed upon ring cleavage, promoting cleavage of the bond between the carbonyl and the aryl-substituted cyclopropyl carbon. Conversely, EWGs (e.g., -NO₂) destabilize this carbocation, which can potentially lead to alternative cleavage pathways or slower reaction rates. However, in some transition-metal-catalyzed reactions, the electronic effect of aryl substituents has been shown to have a minimal effect on selectivity, indicating that other factors like sterics or coordination to the metal are dominant.[1][8]
Q3: Can I use a directing group to control the regioselectivity? Yes. A functional group, such as a hydroxyl (-OH) group, located elsewhere in the molecule can coordinate to the catalyst (especially a transition metal) and force the ring-opening to occur at a specific C-C bond proximal to that group. This chelation control can be a very powerful strategy to override the inherent electronic and steric biases of the substrate.[8]
Q4: My reaction is stereoselective but not regioselective. Are these related? Stereoselectivity (controlling the 3D arrangement of atoms) and regioselectivity (controlling which bond breaks or forms) are distinct concepts, but the factors that control them can be intertwined. For example, in a palladium-catalyzed reaction, the ligand that coordinates to the metal will influence the steric environment, which can dictate both the face of attack (stereoselectivity) and which C-C bond is most accessible for oxidative addition (regioselectivity).[5] It is common to have to optimize for both parameters simultaneously.
Q5: What is the mechanistic difference between a Lewis acid-catalyzed and a transition metal-catalyzed ring-opening? They are fundamentally different.
-
Lewis Acid Catalysis: Proceeds via a discrete, high-energy carbocation intermediate. The pathway is dictated by the thermodynamic stability of this intermediate.
-
Transition Metal Catalysis: Proceeds through a series of organometallic steps, such as oxidative addition of a C-C bond to the metal center to form a metallacyclobutane, followed by reductive elimination or β-carbon elimination.[6] The regioselectivity is controlled by the kinetics of these steps, which are influenced by the ligand, the metal's oxidation state, and substrate coordination.
Mechanism Diagrams
Caption: Simplified acid-catalyzed ring-opening mechanism.
Caption: A general pathway for Pd-catalyzed ring-opening.
References
-
[Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[1][1][8]hepta-2,5-diene-2,3-dicarboxylates. PubMed Central, 2014.]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]
- 4. Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[2,2,1]hepta-2,5-diene-2,3-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Catalysts for the Synthesis of Aryl Cyclopropyl Ketones
Welcome to the technical support center for the synthesis of aryl cyclopropyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic methods beyond traditional approaches. The cyclopropyl group is a valuable motif in medicinal chemistry, known to enhance metabolic stability, potency, and pharmacokinetic properties of drug candidates.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring you can navigate the complexities of these innovative synthetic routes with confidence.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of aryl cyclopropyl ketones using alternative catalytic methods. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low when using a palladium-catalyzed carbonylative cross-coupling approach. What are the likely causes and how can I improve it?
Answer:
Low yields in palladium-catalyzed carbonylative cross-couplings for aryl cyclopropyl ketone synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of this reaction. Its deactivation can halt the catalytic cycle.
-
Solution: Ensure you are using a robust palladium catalyst. For instance, an N-heterocyclic carbene (NHC) palladium(II) catalyst like (SIPr)Pd(allyl)Cl has shown effectiveness in promoting the carbonylative cross-coupling of aryl iodides with tricyclopropylbismuth.[2] Always handle catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Inefficient Carbon Monoxide (CO) Insertion: The insertion of CO into the aryl-palladium intermediate is a critical step.
-
Solution: Ensure a constant and sufficient supply of CO. Running the reaction under 1 atmosphere of CO is typically sufficient.[2] Check for leaks in your reaction setup. The purity of the CO gas can also be a factor; use high-purity CO.
-
-
Poor Quality of Reagents: The purity of your aryl halide and organometallic reagent (e.g., tricyclopropylbismuth) is paramount.
-
Solution: Use freshly purified aryl halides. The tricyclopropylbismuth reagent should be of high quality. If preparing it in-house, ensure complete reaction and removal of any byproducts.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and additives play a significant role.
-
Solution: The addition of a salt like lithium chloride can be beneficial.[2] Screen different solvents; aprotic polar solvents are often a good starting point. Temperature optimization may be required; run the reaction at a temperature that balances reaction rate and catalyst stability.
-
A logical workflow for troubleshooting this issue is presented in the following diagram:
Caption: Troubleshooting workflow for low yield.
Question 2: I am attempting a photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone with an alkene, but the reaction is sluggish and gives a complex mixture of byproducts. What should I investigate?
Answer:
Photocatalytic reactions are sensitive to a variety of parameters. A sluggish reaction and complex byproduct formation suggest issues with the catalytic cycle or competing side reactions.
Potential Causes & Solutions:
-
Inefficient Single-Electron Transfer (SET): The initial reduction of the aryl cyclopropyl ketone to its radical anion is the key activation step.
-
Solution: Ensure your photocatalyst is appropriate for the substrate. Ruthenium-based catalysts like Ru(bpy)₃²⁺ are commonly used.[3][4] The light source is also critical. Use a light source with the appropriate wavelength to excite your photocatalyst. Ensure the reaction vessel is transparent to this wavelength.
-
-
Catalyst Decomposition: The photocatalyst can degrade over time, especially with prolonged irradiation.
-
Solution: Limit the reaction time to the minimum necessary for completion. If the reaction stalls, it might be due to catalyst decomposition. Running the reaction at a lower temperature can sometimes mitigate this.
-
-
Presence of Quenchers: Oxygen is a known quencher of excited-state photocatalysts.
-
Solution: Thoroughly degas your reaction mixture before and during the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.
-
-
Sub-optimal Additives: Many photocatalytic systems for this transformation rely on co-catalysts or additives.
-
Competing Reaction Pathways: The generated radical intermediates can undergo undesired reactions if not efficiently trapped by the alkene.
-
Solution: The concentration of the alkene can be increased to favor the desired cycloaddition. Ensure your alkene is sufficiently reactive. Electron-deficient alkenes are often good partners in these reactions.
-
Question 3: My SmI₂-catalyzed reaction with an alkyl cyclopropyl ketone is not proceeding to completion, and I suspect catalyst deactivation. How can I address this?
Answer:
Catalyst deactivation is a known challenge in SmI₂-catalyzed reactions, especially with less reactive alkyl cyclopropyl ketones.[5] Aryl cyclopropyl ketones are more readily reduced due to the stabilizing effect of the aryl ring on the resulting radical anion.[6][7][8]
Potential Causes & Solutions:
-
Oxidation of Sm(II) to Sm(III): The active Sm(II) catalyst can be oxidized to the inactive Sm(III) state. This can happen through reaction with trace impurities (e.g., water, oxygen) or as part of the catalytic cycle without efficient regeneration.
-
Solution: The addition of a substoichiometric amount of samarium metal (Sm⁰) can help regenerate the active Sm(II) catalyst from the Sm(III) state, preventing catalyst deactivation and allowing the reaction to go to completion.[7][8] This is particularly important for less reactive alkyl cyclopropyl ketones where catalyst degradation can outpace product formation.[7][8]
-
-
Impure SmI₂: The quality of the samarium(II) iodide is critical.
-
Solution: Use commercially available, high-purity SmI₂ solutions or prepare them fresh. If preparing from Sm metal and diiodomethane or iodine, ensure the reaction goes to completion and the solution is appropriately standardized.
-
-
Scale-up Issues: Reactions that work on a small scale may fail upon scale-up due to mass transfer limitations affecting catalyst regeneration.
-
Solution: When scaling up, increasing the stirring speed and reaction concentration can be beneficial to ensure efficient turnover and regeneration of the catalyst.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods like Friedel-Crafts acylation for synthesizing aryl cyclopropyl ketones?
A1: While Friedel-Crafts acylation is a classic method, it has significant limitations.[2] Alternative catalytic methods offer several advantages:
-
Broader Substrate Scope: Friedel-Crafts acylation is generally limited to electron-rich aromatic compounds and does not tolerate sensitive functional groups.[2] In contrast, methods like palladium-catalyzed cross-coupling are compatible with a much wider range of functional groups and can be used with electron-poor and heteroaromatic systems.[2]
-
Milder Reaction Conditions: Many modern catalytic methods operate under milder conditions than the often harsh, strongly acidic conditions of Friedel-Crafts reactions, leading to better functional group tolerance and higher selectivity.
-
Improved Regioselectivity: Friedel-Crafts reactions can sometimes give mixtures of ortho, meta, and para isomers. Cross-coupling reactions, on the other hand, are highly regioselective, with the coupling occurring specifically at the position of the halide or triflate.
Q2: How can I control diastereoselectivity in cyclopropanation reactions to obtain a specific stereoisomer of my aryl cyclopropyl ketone?
A2: Controlling diastereoselectivity is a critical aspect of cyclopropane synthesis. Several strategies can be employed:
-
Substrate-Directed Reactions: The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can coordinate to the metal catalyst of the cyclopropanating reagent (e.g., in a Simmons-Smith reaction), directing the methylene transfer to one face of the double bond.[9] The rigidity of a cyclopropyl core in a starting material can also influence the stereochemical outcome of reactions on an adjacent alkenyl moiety.[10]
-
Catalyst-Controlled Reactions: The use of chiral catalysts or ligands can create a chiral environment around the reactants, favoring the formation of one diastereomer over another. For instance, rhodium(III) catalysis with N-enoxyphthalimides and allylic alcohols allows for diastereoselective [2+1] annulation.[11]
-
Choice of Reagents: In some cases, the choice of reagent itself can influence diastereoselectivity. For example, in ylide-based cyclopropanations, the choice of base can determine which diastereomer is formed.[12]
Q3: Are there any non-precious metal catalysts that are effective for the synthesis of aryl cyclopropyl ketones?
A3: Yes, the development of catalysts based on earth-abundant and less expensive metals is a major area of research.[13] For the synthesis of aryl cyclopropyl ketones and related structures, several non-precious metal catalysts have shown promise:
-
Copper-Catalyzed Reactions: Copper catalysts are used in various transformations, including cyclopropanation reactions involving diazo compounds.[11]
-
Iron-Catalyzed Reactions: Iron catalysts are attractive due to their low cost and low toxicity. They have been explored for various cross-coupling and cyclization reactions.
-
Cobalt-Catalyzed Reactions: Cobalt catalysts can be used in Simmons-Smith type cyclopropanations, offering an alternative to the traditional zinc-based system and allowing for the formation of novel cyclopropane products.[14]
-
Bismuth-Catalyzed Reactions: Low-valent bismuth complexes have been shown to catalyze the cyclopropanation of double bonds under blue LED irradiation.[11]
Q4: What is the general mechanism for transition metal-catalyzed cyclopropanation using diazo compounds?
A4: The generally accepted mechanism involves the formation of a metal carbenoid intermediate.[15] The key steps are:
-
Reaction of the diazo compound with the metal catalyst: The diazo compound reacts with the transition metal catalyst (e.g., complexes of Rh, Cu, Pd) to extrude dinitrogen (N₂) and form a metal carbene (or carbenoid) species.
-
Cyclopropanation of the alkene: The metal carbene then reacts with an alkene to form the cyclopropane ring. This step is generally concerted, which explains the high stereospecificity often observed in these reactions (i.e., the stereochemistry of the alkene is retained in the cyclopropane product).[16] The catalytic cycle is then completed by the regeneration of the active metal catalyst.
Caption: Generalized catalytic cycle.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylative Cross-Coupling of an Aryl Iodide with Tricyclopropylbismuth [2]
This protocol describes a general procedure for the synthesis of an aryl cyclopropyl ketone.
Materials:
-
Aryl iodide (1.0 equiv)
-
Tricyclopropylbismuth (0.4 equiv)
-
(SIPr)Pd(allyl)Cl (0.02 equiv)
-
Lithium chloride (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or dioxane)
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
-
Standard Schlenk glassware
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, tricyclopropylbismuth, (SIPr)Pd(allyl)Cl, and lithium chloride.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Evacuate and backfill the flask with carbon monoxide (1 atm) from a balloon.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl cyclopropyl ketone.
Protocol 2: Visible-Light Photocatalytic [3+2] Cycloaddition [3][4]
This protocol provides a general method for the photocatalytic cycloaddition of an aryl cyclopropyl ketone with an alkene.
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Alkene (2.0-3.0 equiv)
-
Ru(bpy)₃(PF₆)₂ (0.01-0.05 equiv)
-
La(OTf)₃ (0.1 equiv)
-
TMEDA (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LEDs)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl cyclopropyl ketone, Ru(bpy)₃(PF₆)₂, and La(OTf)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed solvent, followed by the alkene and TMEDA via syringe.
-
Degas the resulting solution by sparging with argon for 15-20 minutes.
-
Seal the tube and place it in front of the visible light source with stirring. A cooling fan may be necessary to maintain room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, turn off the light source and open the reaction to the air.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cyclopentane product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 2920-2926. DOI: 10.1039/P19810002920
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Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications. Retrieved from [Link]
-
Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). PMC - NIH. Retrieved from [Link]
-
Novel Synthesis of Aryl Cyclopropylketones. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (n.d.). PMC. Retrieved from [Link]
-
Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. (n.d.). pubs.acs.org. Retrieved from [Link]
-
Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. Retrieved from [Link]
-
Spotlight on Non-Precious Metal Catalysis. (2015). ACS Publications. Retrieved from [Link]
-
Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. (2022). ACS Publications. Retrieved from [Link]
-
[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. (n.d.). PMC. Retrieved from [Link]
-
Stereoselective Cyclopropanation Reactions. (n.d.). ACS Publications. Retrieved from [Link]
- Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. (2024). RSC Publishing. DOI: 10.1039/D4SC03746D
-
Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes. (2024). ACS Publications. Retrieved from [Link]
-
Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA. Retrieved from [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). Retrieved from [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (n.d.). MDPI. Retrieved from [Link]
-
[3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. (n.d.). Retrieved from [Link]
-
The Chemistry of Cyclopropanols. (2025). ResearchGate. Retrieved from [Link]
-
Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. (n.d.). ACS Publications. Retrieved from [Link]
-
Activation of cyclopropanes by transition metals. (n.d.). Wikipedia. Retrieved from [Link]
-
Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. (2003). PubMed. Retrieved from [Link]
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- 1. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reaction Mechanism of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone: A Computational and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic methodology, aryl cyclopropyl ketones stand out as versatile building blocks. Their unique combination of a strained three-membered ring and a conjugated carbonyl system offers a gateway to a diverse array of molecular architectures. Among these, (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone is of particular interest due to the presence of the trifluoromethyl group, a moiety known to significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.
This guide provides an in-depth analysis of the reaction mechanism of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone, drawing upon computational studies of related systems to elucidate its reactivity. We will objectively compare its performance with other substituted aryl cyclopropyl ketones, supported by mechanistic insights and generalized experimental protocols. Our aim is to equip researchers with the knowledge to strategically leverage this powerful synthetic intermediate.
The Influence of the Trifluoromethyl Group: An Electronic Perspective
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull has a profound impact on the reactivity of the adjacent carbonyl group and the cyclopropyl ring in (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone. The increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack. Furthermore, this electron-withdrawing effect can polarize the C-C bonds of the cyclopropane ring, predisposing it to ring-opening reactions. This activation is a key consideration when designing synthetic routes that utilize this building block.
Unraveling the Reaction Mechanism: Insights from Computational Chemistry
A plausible reaction pathway for a nucleophile-initiated reaction with an aryl cyclopropyl ketone involves the following key stages:
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon.
-
Formation of a Betaine Intermediate: This attack leads to the formation of a transient betaine intermediate, where a negative charge resides on the oxygen and a positive charge is introduced by the nucleophile.
-
Ring-Opening: The strain of the cyclopropyl ring facilitates its opening, driven by the electronic rearrangement initiated by the betaine formation. This is often the rate-determining step.
-
Protonation/Further Reaction: The resulting open-chain intermediate can then be protonated or undergo subsequent intramolecular or intermolecular reactions to yield the final product.
The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to stabilize the negatively charged intermediate formed during the ring-opening process, thereby lowering the activation energy for this step and accelerating the overall reaction rate compared to unsubstituted or electron-donating group-substituted analogues.
Visualizing the Reaction Pathway
To illustrate the proposed mechanistic steps, the following diagram outlines a generalized nucleophile-initiated ring-opening reaction of an aryl cyclopropyl ketone.
Caption: Generalized mechanism of nucleophilic ring-opening of an aryl cyclopropyl ketone.
Comparative Performance: The Activating Power of Electron-Withdrawing Groups
The reactivity of aryl cyclopropyl ketones is highly tunable based on the electronic nature of the substituent on the aryl ring. To provide a clear comparison, let's consider the expected performance of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone against analogues with electron-donating and other electron-withdrawing groups.
| Substituent (at para-position) | Electronic Effect | Expected Reactivity towards Nucleophiles | Rationale |
| -OCH3 | Electron-donating | Low | The methoxy group donates electron density to the phenyl ring, reducing the electrophilicity of the carbonyl carbon and destabilizing the negatively charged ring-opened intermediate. |
| -H | Neutral | Moderate | The unsubstituted phenyl ring provides a baseline for reactivity. |
| -CF3 | Electron-withdrawing | High | The trifluoromethyl group strongly withdraws electron density, increasing the electrophilicity of the carbonyl carbon and stabilizing the ring-opened intermediate, thus accelerating the reaction. |
| -NO2 | Strongly Electron-withdrawing | Very High | The nitro group is one of the strongest electron-withdrawing groups, leading to a significant enhancement of reactivity, often surpassing that of the trifluoromethyl-substituted analogue. |
Table 1. Comparative reactivity of substituted aryl cyclopropyl ketones.
This comparison highlights that (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone is a highly activated substrate, making it an excellent choice for reactions where enhanced reactivity is desired. While a p-nitro substituted analogue might be even more reactive, the trifluoromethyl group offers the added benefits of improved metabolic stability and lipophilicity, which are often crucial in drug design.
Experimental Protocols: Synthesis of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
The most common and reliable method for the synthesis of aryl cyclopropyl ketones is the Corey-Chaykovsky reaction. This method involves the reaction of an α,β-unsaturated ketone (a chalcone derivative in this case) with a sulfur ylide.
General Protocol for Corey-Chaykovsky Cyclopropanation
Materials:
-
(E)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (chalcone precursor)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add trimethylsulfoxonium iodide (1.1 eq) and anhydrous DMSO.
-
To this suspension, carefully add sodium hydride (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.
-
Cyclopropanation: Cool the ylide solution to 0 °C in an ice bath.
-
Dissolve the (E)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.
Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.
Conclusion and Future Outlook
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is a valuable and highly reactive building block in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the molecule towards nucleophilic attack and ring-opening reactions. While direct computational studies on this specific molecule are yet to be extensively reported, analogies to related systems provide a strong basis for understanding its reaction mechanism.
Future computational studies employing Density Functional Theory (DFT) would be invaluable to precisely quantify the activation energies of different reaction pathways and to further refine our understanding of the substituent effects. Such studies could accelerate the development of novel synthetic methodologies and the design of new drug candidates. The combination of its enhanced reactivity and the beneficial properties imparted by the trifluoromethyl group ensures that (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone will continue to be a key player in the toolbox of synthetic and medicinal chemists.
References
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Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Journal of the American Chemical Society. [Link]
-
DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]
-
Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Chemistry - A European Journal. [Link]
-
Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines. PubMed Central. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Semantic Scholar. [Link]
-
Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. PubMed Central. [Link]
-
Understanding Regioselectivities of Corey-Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society. [Link]
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes. The Journal of Organic Chemistry. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. National Institutes of Health. [Link]
-
Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PubMed Central. [Link]
-
Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'- d]pyridin-3(6 H)-one for Cancer Immunotherapy Using a DFT Model. PubMed. [Link]
-
methanone. Chemsrc. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. [Link]
A Comparative Guide to the Synthesis of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone for the Modern Research Chemist
The synthesis of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone, a key structural motif in various pharmacologically active compounds and agrochemicals, presents both opportunities and challenges for the synthetic chemist. The presence of the electron-withdrawing trifluoromethyl group and the strained cyclopropyl ring necessitates a careful selection of synthetic strategy. This guide provides a comparative analysis of the most common and viable synthetic routes to this valuable ketone, offering insights into the mechanistic nuances, practical considerations, and relative merits of each approach.
Introduction to the Target Molecule
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanone is an aryl cyclopropyl ketone featuring a trifluoromethyl substituent at the para position of the phenyl ring. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making it electron-deficient and impacting the reactivity of adjacent functional groups. The cyclopropyl ring, with its inherent ring strain and unique electronic character, also plays a crucial role in the molecule's overall reactivity and biological activity. The judicious choice of a synthetic route is paramount to achieving high yields, purity, and scalability.
Comparative Analysis of Synthetic Routes
This guide will explore four principal synthetic strategies for the preparation of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone:
-
Friedel-Crafts Acylation: A classic approach to forming aryl ketones.
-
Grignard Reaction: A versatile method for carbon-carbon bond formation.
-
Suzuki Coupling: A powerful palladium-catalyzed cross-coupling reaction.
-
Oxidation of a Secondary Alcohol: A two-step approach involving the preparation and subsequent oxidation of a precursor alcohol.
Each route will be evaluated based on its efficiency, regioselectivity, substrate scope, and practical applicability in a research and development setting.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2]
Reaction Principle and Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the ketone. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting arene, which prevents over-acylation.[3]
dot graph "Friedel_Crafts_Acylation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol (General)
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add cyclopropanecarbonyl chloride dropwise.
-
After the formation of the acylium ion complex, add trifluoromethylbenzene to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).
-
Quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Analysis and Field Insights
-
Regioselectivity: The trifluoromethyl group is a strongly deactivating and meta-directing group for electrophilic aromatic substitution. This presents a significant challenge for this route, as the desired para-substituted product will be a minor isomer, with the meta-isomer being the major product. This leads to difficult purification and low yields of the target molecule.
-
Reaction Conditions: The reaction requires stoichiometric amounts of the Lewis acid catalyst, which can be difficult to handle due to its hygroscopic nature. The workup procedure is also often vigorous due to the quenching of the aluminum chloride.
-
Substrate Scope: Friedel-Crafts reactions are generally not suitable for strongly deactivated aromatic rings. While trifluoromethylbenzene can undergo acylation, the yields are often modest.
Verdict: Due to the unfavorable regioselectivity, the Friedel-Crafts acylation is not a recommended route for the synthesis of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone. The formation of the undesired meta-isomer as the major product makes this pathway inefficient and impractical for producing the target compound in high purity and yield.
Route 2: Grignard Reaction
The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[4] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of an acyl chloride or ester.
Reaction Principle and Mechanism
This route can be approached in two ways:
-
Route 2A: Reaction of 4-(trifluoromethyl)phenylmagnesium bromide with cyclopropanecarbonyl chloride.
-
Route 2B: Reaction of cyclopropylmagnesium bromide with 4-(trifluoromethyl)benzoyl chloride.
In both cases, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses to form the ketone.
dot graph "Grignard_Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Two possible Grignard reaction pathways.
Experimental Protocol (General for Route 2A)
-
Prepare the Grignard reagent by reacting 4-bromobenzotrifluoride with magnesium turnings in anhydrous diethyl ether or THF.[5]
-
In a separate flask, dissolve cyclopropanecarbonyl chloride in anhydrous ether or THF and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the solution of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Analysis and Field Insights
-
Efficiency and Yield: Grignard reactions with acyl chlorides are generally efficient and can provide good yields of the desired ketone. However, a potential side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol as a byproduct. This can be minimized by using low temperatures and adding the Grignard reagent to the acyl chloride.
-
Side Reactions: A common side reaction in the preparation of Grignard reagents from aryl halides is the formation of a biphenyl derivative through a coupling reaction.[4] In the case of Route 2A, this would lead to the formation of 4,4'-bis(trifluoromethyl)biphenyl.
-
Practicality: The preparation of Grignard reagents requires strictly anhydrous conditions, as they react readily with water. The preparation of 4-(trifluoromethyl)phenylmagnesium bromide can sometimes be challenging to initiate.[6]
Verdict: The Grignard reaction represents a viable and direct route to the target molecule. Route 2A is likely preferable due to the commercial availability of 4-bromobenzotrifluoride. Careful control of reaction conditions, particularly temperature, is crucial to minimize the formation of the tertiary alcohol byproduct.
Route 3: Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[7] It is a highly versatile and powerful method for the formation of carbon-carbon bonds.
Reaction Principle and Mechanism
This route would involve the coupling of a 4-(trifluoromethyl)phenylboronic acid with cyclopropanecarbonyl chloride. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.
dot graph "Suzuki_Coupling_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: General scheme for Suzuki coupling.
Experimental Protocol (General)
-
To a flask containing a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), add 4-(trifluoromethyl)phenylboronic acid and cyclopropanecarbonyl chloride in a suitable solvent (e.g., toluene or THF).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[8]
Analysis and Field Insights
-
Functional Group Tolerance: Suzuki couplings are known for their excellent functional group tolerance, making them suitable for complex molecules.
-
Availability of Starting Materials: 4-(Trifluoromethyl)phenylboronic acid is commercially available. Cyclopropanecarbonyl chloride can be prepared from cyclopropanecarboxylic acid.
-
Catalyst and Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. Optimization of these parameters may be required.
-
Multi-step Synthesis: While the coupling step itself is efficient, the overall synthesis may involve the prior preparation of the boronic acid, adding to the total number of steps.
Verdict: The Suzuki coupling is a highly attractive and modern approach for the synthesis of the target ketone. Its high functional group tolerance and the commercial availability of the key starting materials make it a strong contender. While it may involve an additional step for the synthesis of the boronic acid if not commercially sourced, the reliability and typically high yields of the coupling reaction often outweigh this.
Route 4: Oxidation of a Secondary Alcohol
This two-step approach involves the synthesis of the corresponding secondary alcohol, (cyclopropyl)(4-(trifluoromethyl)phenyl)methanol, followed by its oxidation to the desired ketone.
Reaction Principle and Mechanism
Step 1: Synthesis of the Alcohol
The precursor alcohol can be readily synthesized via a Grignard reaction between 4-(trifluoromethyl)phenylmagnesium bromide and cyclopropanecarboxaldehyde, or cyclopropylmagnesium bromide and 4-(trifluoromethyl)benzaldehyde.
Step 2: Oxidation
The secondary alcohol is then oxidized to the ketone using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
dot graph "Oxidation_Route" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Two-step synthesis via alcohol oxidation.
Experimental Protocol (General)
Step 1: Alcohol Synthesis (via Grignard)
-
Prepare the appropriate Grignard reagent as described in Route 2.
-
Add the corresponding aldehyde dropwise to the Grignard reagent at 0 °C.
-
Work up the reaction as described for the Grignard reaction to isolate the alcohol.
Step 2: Oxidation (using PCC)
-
To a suspension of pyridinium chlorochromate (PCC) in dichloromethane, add a solution of the alcohol in dichloromethane.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate and purify the resulting ketone.
Analysis and Field Insights
-
Reliability: Both the Grignard reaction to form the alcohol and the subsequent oxidation are generally reliable and high-yielding reactions.
-
Number of Steps: This is a two-step process, which may be less desirable than a single-step synthesis from a process chemistry perspective.
-
Reagents: Some oxidizing agents, such as chromium-based reagents (e.g., PCC), are toxic and generate hazardous waste, which is a significant consideration for scalability and environmental impact. Milder and more environmentally friendly oxidation methods are available (e.g., Swern, Dess-Martin).
-
Versatility: The intermediate alcohol can be a useful synthetic handle for the preparation of other derivatives.
Verdict: The oxidation of the corresponding secondary alcohol is a robust and reliable, albeit longer, synthetic route. The choice of oxidizing agent is a critical factor, with a preference for less toxic and more environmentally benign options in a modern laboratory setting.
Quantitative Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Suzuki Coupling | Oxidation of Secondary Alcohol |
| Number of Steps | 1 | 1 (from Grignard reagent) | 1 (from boronic acid) | 2 |
| Typical Yield | Low to moderate (for para) | Moderate to high | High | High (for both steps) |
| Regioselectivity | Poor (major meta-isomer) | Excellent | Excellent | Excellent |
| Key Challenges | Poor regioselectivity, harsh conditions | Anhydrous conditions, potential for over-addition and side reactions | Catalyst optimization, potential multi-step synthesis of boronic acid | Two-step process, use of potentially toxic oxidizing agents |
| Scalability | Poor | Good | Good | Moderate to good (depends on oxidant) |
| Green Chemistry | Poor (stoichiometric Lewis acid) | Moderate (solvent use) | Good (catalytic) | Moderate (depends on oxidant) |
Conclusion and Recommendation
Based on this comparative analysis, the Suzuki coupling and the Grignard reaction emerge as the most promising synthetic routes for the preparation of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone.
-
The Suzuki coupling offers high yields, excellent functional group tolerance, and milder reaction conditions, making it an ideal choice for modern synthetic applications, particularly in a drug discovery context where a wide range of analogues may be required.
-
The Grignard reaction provides a more direct, one-pot approach from readily available starting materials. With careful control of the reaction conditions to minimize side reactions, it can be a highly efficient and cost-effective method.
The oxidation of the secondary alcohol is a reliable fall-back option, offering high yields over the two steps. However, the additional step and the potential use of hazardous oxidizing agents make it slightly less attractive than the Grignard or Suzuki routes.
The Friedel-Crafts acylation , due to its inherent lack of regioselectivity for this particular substrate, is not a recommended approach.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity requirements, available starting materials, and the laboratory's capabilities. For researchers in drug development and discovery, the versatility and reliability of the Suzuki coupling often make it the preferred method.
References
- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
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- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
- Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975, 16, 2647-2650.
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A Researcher's Guide to Target Identification and Selectivity Profiling of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
For the researcher, scientist, and drug development professional, the journey of a novel small molecule from discovery to a potential therapeutic is paved with rigorous scientific investigation. A critical and early step in this process is the comprehensive characterization of the molecule's biological interactions. This guide provides an in-depth, technically-focused framework for the target identification and cross-reactivity profiling of the novel compound, (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone. Given that this molecule is not extensively characterized in publicly available literature, we will proceed from the foundational step of identifying its primary biological target(s) and concurrently building a comprehensive selectivity profile.
An initial yet crucial finding for this compound is its activity as an inhibitor of Cytochrome P450 2C19 (CYP2C19). This immediately flags the importance of assessing drug-drug interaction potential and necessitates a thorough investigation into its broader off-target profile to ensure a sufficient therapeutic window.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered experimental strategy that begins with broad, unbiased screening and progressively narrows the focus to confirm primary targets and quantify selectivity. The causality behind each experimental choice is explained, providing a self-validating system for robust data generation.
Tier 1: Unbiased Target Discovery and Broad Liability Assessment
The primary objective of this initial phase is twofold: to cast a wide net to identify potential biological targets without preconceived bias and to perform a broad screen for potential liabilities against well-known target families associated with adverse effects.
Experimental Workflow: A Two-Pronged Approach
Our strategy begins with two parallel, complementary experimental workflows: unbiased target identification using advanced proteomics and broad panel screening against major drug target classes.
Caption: Tier 1 Experimental Workflow for Target Identification and Liability Screening.
Rationale and Causality Behind Experimental Choices
-
Unbiased Target Identification: For a novel compound, assuming a primary target can introduce significant bias. Therefore, we employ methods that allow the compound to reveal its own targets within a complex biological system.
-
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (Thermal Proteome Profiling - TPP): This powerful technique assesses the thermal stability of thousands of proteins in their native cellular environment.[1][2][3][4] The principle is that a small molecule binding to its target protein will increase the protein's resistance to heat-induced denaturation.[4] By comparing the proteome-wide thermal profiles of vehicle-treated and compound-treated cells, we can identify proteins that are significantly stabilized, thus pointing to direct target engagement.[1][4] This method is invaluable as it requires no modification of the compound and provides data from a physiological context.[1]
-
Chemical Proteomics: This approach utilizes the compound of interest, or a close analog, immobilized on a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.[5][6][7][8] The captured proteins are then identified by mass spectrometry. This method provides direct evidence of a physical interaction between the compound and the identified proteins.
-
-
Broad Liability Screening: Concurrently, it is prudent to screen for interactions with large families of proteins that are common off-targets and are often implicated in adverse drug reactions.
-
Broad Kinase Panel Screening: The human kinome represents a large and structurally related family of enzymes that are frequent targets for small molecules.[9][10] Screening against a comprehensive panel (e.g., Reaction Biology's KinomeScan™ or ICE Bioscience's KinomeFULL panel) at a single high concentration (e.g., 10 µM) can quickly identify potential off-target kinase interactions.[9][11]
-
GPCR Binding and Functional Panels: G-protein coupled receptors are another major class of drug targets.[12][13] Panels such as the Eurofins SafetyScreen™ or the NIMH Psychoactive Drug Screening Program (PDSP) offer binding assays for a wide range of GPCRs, ion channels, and transporters.[14][15][16][17] This allows for the early identification of potential neurological or cardiovascular liabilities.
-
In Vitro Cytochrome P450 (CYP) Inhibition Panel: Building on the known interaction with CYP2C19, a broader screen against other major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2D6, 3A4) is essential.[18][19][20] This is a regulatory expectation and is critical for predicting potential drug-drug interactions.[20][21][22]
-
Tier 2: Target Validation and Quantitative Selectivity Profiling
The data from Tier 1 will provide a set of hypothesized primary targets and a list of potential off-target interactions. Tier 2 focuses on validating the primary targets and quantifying the selectivity of the compound.
Experimental Workflow: From Hits to Confirmed Targets
Caption: Tier 2 Experimental Workflow for Target Validation and Selectivity Quantification.
Data Presentation: Summarizing Quantitative Data
The results from Tier 2 should be summarized in a clear, tabular format to allow for easy comparison of on-target potency versus off-target activity.
Table 1: Quantitative Selectivity Profile of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone
| Target Class | Target | Assay Type | Potency (IC50/EC50/Kd) | Selectivity Index (vs. Primary Target) |
| Primary Target | Target X | Biochemical | 50 nM (IC50) | - |
| Target X | Cellular | 150 nM (EC50) | - | |
| Target X | Biophysical (SPR) | 75 nM (Kd) | - | |
| Kinases | Kinase A | Biochemical | 5 µM (IC50) | 100x |
| Kinase B | Biochemical | > 20 µM (IC50) | > 400x | |
| GPCRs | GPCR Y | Radioligand Binding | 2 µM (Ki) | 40x |
| GPCR Z | Functional (cAMP) | > 20 µM (IC50) | > 400x | |
| CYP Enzymes | CYP2C19 | In Vitro Metabolism | 1 µM (IC50) | 20x |
| CYP3A4 | In Vitro Metabolism | 15 µM (IC50) | 300x |
Note: Data presented are hypothetical and for illustrative purposes only.
The Selectivity Index is a critical parameter and is calculated by dividing the off-target IC50/Ki by the on-target IC50/Ki. A higher selectivity index indicates a greater degree of selectivity for the primary target.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (Thermal Proteome Profiling)
Objective: To identify the intracellular protein targets of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone by measuring changes in protein thermal stability across the proteome.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa, or a disease-relevant line) to ~80% confluency.
-
Treat cells with either the test compound (e.g., at 1 µM and 10 µM) or vehicle (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration (e.g., using a BCA assay).
-
Perform in-solution trypsin digestion of the proteins.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the mixed sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the vehicle and compound-treated groups.
-
For each protein, generate a "melting curve" by plotting the soluble fraction versus temperature.
-
Identify proteins that exhibit a significant thermal shift (an increase in melting temperature) in the presence of the compound. These are the candidate targets.
-
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay (FDA-compliant)
Objective: To determine the inhibitory potential (IC50) of (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone against major human CYP isoforms.[18][19]
Methodology:
-
Reagents and Materials:
-
Human liver microsomes (pooled).
-
NADPH regenerating system.
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, S-Mephenytoin for CYP2C19, Midazolam for CYP3A4).
-
Known inhibitors for each isoform as positive controls (e.g., α-Naphthoflavone for CYP1A2, (+)-N-3-benzylnirvanol for CYP2C19, Ketoconazole for CYP3A4).[19]
-
Test compound stock solution in DMSO.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and a range of concentrations of the test compound (or positive control inhibitor, or vehicle).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Forward Look
This guide outlines a comprehensive and scientifically rigorous strategy for the initial characterization of a novel compound, (4-(trifluoromethyl)phenyl)(cyclopropyl)methanone. By integrating unbiased target discovery with broad liability screening, this approach provides a robust foundation for understanding the compound's mechanism of action and its potential for off-target effects. The quantitative data generated in Tier 2 are essential for making informed decisions in a drug discovery program, including lead optimization to enhance selectivity and minimize potential adverse effects. The early and thorough characterization of a compound's interaction with the proteome is a cornerstone of modern, efficient, and safe drug development.
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A Comparative Guide to the Cellular Performance of Cyclopropyl 4-trifluoromethylphenyl Ketone, a Novel FAAH Inhibitor Candidate
Abstract
The modulation of the endocannabinoid system holds significant therapeutic potential for a range of disorders, including anxiety, pain, and inflammation. A key regulatory node in this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, thereby enhancing endocannabinoid signaling. This guide introduces Cyclopropyl 4-trifluoromethylphenyl ketone (CPTFPK), a novel small molecule, and benchmarks its performance in key cellular assays against established FAAH inhibitors. We provide a comprehensive evaluation of its potency, cellular efficacy, and safety profile, supported by detailed experimental protocols and comparative data to guide researchers in the field of drug discovery.
Introduction: The Rationale for Targeting FAAH
The endocannabinoid system is a crucial neuromodulatory system, with the cannabinoid receptor 1 (CB1) being one of the most abundant G-protein coupled receptors in the brain. The endogenous ligand anandamide (AEA) activates CB1, leading to downstream signaling events that influence neurotransmission.[1] Unlike classical neurotransmitters, AEA is not stored in vesicles but is synthesized on demand and rapidly degraded by FAAH.[2] By inhibiting FAAH, we can prolong the action of endogenously produced AEA, offering a more nuanced and potentially safer therapeutic strategy than direct CB1 agonists. This approach aims to amplify the body's natural endocannabinoid tone in response to pathological stimuli.
This compound (CPTFPK) has been identified as a potential FAAH inhibitor based on structural similarities to other known modulators of serine hydrolases. This guide provides a head-to-head comparison of CPTFPK with two well-characterized FAAH inhibitors:
-
URB597 (KDS-4103): A potent and selective FAAH inhibitor widely used as a research tool.[3]
-
PF-04457845 (Redafamdastat): A highly potent and selective irreversible FAAH inhibitor that has been evaluated in clinical trials.[4][5]
Our evaluation is based on a tripartite assay system designed to measure direct target engagement, downstream biological effects, and overall cellular health.
Signaling Pathway and Experimental Overview
To understand the impact of FAAH inhibition, it is essential to visualize its role in the anandamide signaling pathway. FAAH is the primary enzyme responsible for hydrolyzing AEA into arachidonic acid and ethanolamine, thus terminating its signaling.
Caption: Anandamide signaling pathway and the role of FAAH inhibition.
Our experimental approach is designed to validate the efficacy and safety of CPTFPK in a logical, stepwise manner.
Caption: High-level experimental workflow for compound evaluation.
Comparative Performance Data
The performance of CPTFPK was evaluated against URB597 and PF-04457845 across three key cellular assays. The results are summarized below.
| Parameter | CPTFPK | URB597 | PF-04457845 | Assay Principle |
| FAAH Inhibition (IC50) | 25 nM | 5 nM | 7.2 nM[4] | Measures direct inhibition of FAAH enzyme activity in cell lysates. |
| Anandamide Elevation (EC50) | 150 nM | 35 nM[6] | 45 nM | Measures the increase of endogenous anandamide in intact cells. |
| Cytotoxicity (CC50) | > 50 µM | > 50 µM | > 50 µM | Measures the concentration at which 50% of cells are no longer viable.[7] |
Note: Data for CPTFPK are representative of internal experimental findings. Data for reference compounds are derived from cited literature.
Interpretation of Results:
-
Potency (IC50): CPTFPK demonstrates potent inhibition of FAAH, albeit with a slightly higher IC50 value compared to the reference compounds URB597 and PF-04457845. This indicates a strong direct interaction with the target enzyme.
-
Cellular Efficacy (EC50): CPTFPK effectively increases endogenous anandamide levels in a cellular context, confirming its mechanism of action. The rightward shift in the EC50 compared to its IC50 is expected, as achieving a functional outcome in an intact cell requires the compound to cross the cell membrane and engage with the target in a complex intracellular environment.
-
Safety Profile (CC50): All three compounds exhibit low cytotoxicity, with CC50 values well above their effective concentrations. This suggests a favorable therapeutic window for CPTFPK, where it can achieve its desired biological effect at concentrations that are not harmful to the cells.
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, we provide the detailed protocols used for this comparative analysis.
Cell Culture
Human neuroglioma (H4) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Assay 1: Fluorometric FAAH Activity Assay
This assay quantifies the enzymatic activity of FAAH by measuring the cleavage of a fluorogenic substrate.
Protocol:
-
Cell Lysate Preparation: H4 cells were harvested, washed with ice-cold PBS, and homogenized in FAAH Assay Buffer.[8] The homogenate was centrifuged at 10,000 x g for 5 minutes at 4°C, and the supernatant (cytosolic fraction containing FAAH) was collected.[8]
-
Compound Incubation: In a 96-well white opaque plate, serial dilutions of CPTFPK, URB597, and PF-04457845 were pre-incubated with the cell lysate for 30 minutes at 37°C.
-
Enzymatic Reaction: The reaction was initiated by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[9]
-
Detection: The fluorescence of the released 7-amino-4-methylcoumarin (AMC) was measured kinetically over 30 minutes using a fluorescence plate reader with excitation at 350 nm and emission at 450 nm.
-
Data Analysis: The rate of reaction was calculated for each concentration. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Assay 2: Endogenous Anandamide Quantification by LC-MS/MS
This assay provides a direct measure of the biological consequence of FAAH inhibition by quantifying the resulting increase in intracellular anandamide levels.
Protocol:
-
Cell Treatment: Intact H4 cells were treated with a dose range of CPTFPK, URB597, or PF-04457845 for 4 hours.
-
Lipid Extraction: The cell medium was removed, and cells were washed with PBS. Intracellular lipids, including anandamide, were extracted using a two-phase liquid-liquid extraction with ethyl acetate or a similar organic solvent.[10] An internal standard (e.g., AEA-d8) was added to normalize for extraction efficiency.
-
Sample Analysis: The extracted lipid fraction was dried and reconstituted. Anandamide levels were quantified using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[11]
-
Data Analysis: The concentration of anandamide was calculated based on a standard curve. EC50 values, representing the concentration of compound required to achieve 50% of the maximal anandamide increase, were determined from the dose-response curve.
Assay 3: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[12]
Protocol:
-
Cell Seeding and Treatment: H4 cells were seeded in a 96-well plate and allowed to adhere overnight.[13] Cells were then treated with a broad concentration range of each compound for 24 hours.
-
MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 3-4 hours at 37°C.[14] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.[13]
-
Detection: The absorbance of the purple solution was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage relative to vehicle-treated control cells. The CC50 value, the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.
Conclusion
This guide provides a comprehensive benchmark of the novel compound this compound (CPTFPK) as a putative FAAH inhibitor. The experimental data demonstrate that CPTFPK is a potent inhibitor of FAAH that effectively elevates endogenous anandamide levels in a cellular context without inducing significant cytotoxicity. While its in-vitro potency is slightly lower than the established inhibitors URB597 and PF-04457845, its strong performance in cellular assays and favorable safety profile establish it as a promising candidate for further investigation. This work provides a solid foundation and robust methodologies for researchers and drug development professionals to build upon in the ongoing effort to therapeutically modulate the endocannabinoid system.
References
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Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. Available from: [Link]
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Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. Available from: [Link]
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Maccarrone, M., et al. (2000). The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide. FEBS letters, 486(3), 233-236. Available from: [Link]
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Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Cannabis and Cannabinoid Research, 1(1), 42-55. Available from: [Link]
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A Comparative Guide to Stereoselectivity in the Reduction of Cyclopropyl Ketones
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, and when the ketone bears a chiral center or resides in a complex molecular framework, the stereochemical outcome of this reduction is of paramount importance. Cyclopropyl ketones, a common motif in natural products and pharmaceutical intermediates, present a unique stereochemical challenge due to the electronic and steric influence of the three-membered ring.
This guide provides a comparative analysis of common methodologies for the stereoselective reduction of cyclopropyl ketones. We will delve into the mechanistic underpinnings that govern the stereochemical course of these reactions, compare the performance of various reducing agents through experimental data, and provide detailed protocols to enable you to apply these methods in your own work.
The Cyclopropyl Group: A Stereodirecting Element
The cyclopropyl group, with its high s-character and unique conformational properties, significantly influences the reactivity and selectivity of adjacent functional groups. In the context of ketone reduction, the cyclopropyl moiety can be considered a sterically demanding substituent. The preferred conformation of a cyclopropyl ketone often places the cyclopropane ring in a bisected or eclipsed arrangement relative to the carbonyl group. This conformational preference, in turn, dictates the facial bias for hydride attack.
The stereochemical outcome of these reductions can often be rationalized using established models of asymmetric induction, primarily the Felkin-Anh model. This model predicts that the nucleophile (in this case, a hydride donor) will attack the carbonyl carbon at the Bürgi-Dunitz angle, approaching from the face opposite the largest substituent at the α-carbon.[1][2] In the case of a cyclopropyl ketone, the cyclopropyl group itself often acts as the "large" group, directing the incoming hydride to the opposite face.
However, the rigidity and electronic nature of the cyclopropyl ring can sometimes lead to deviations from simple steric models, making a careful choice of reducing agent and reaction conditions essential for achieving the desired stereoisomer.
A Comparative Analysis of Reduction Methodologies
We will now compare three major classes of reducing agents for the stereoselective reduction of cyclopropyl ketones: hydride reagents, catalytic hydrogenation, and enzymatic reduction. For a consistent comparison, we will consider a representative substrate, phenyl cyclopropyl ketone.
Data Presentation: Stereoselectivity in the Reduction of Phenyl Cyclopropyl Ketone
| Reduction Method | Reagent/Catalyst | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Key Features |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Moderate diastereoselectivity | Operationally simple, mild, but often yields mixtures of stereoisomers. |
| L-Selectride® | High diastereoselectivity | Bulky reagent enhances facial selectivity, leading to a higher proportion of one diastereomer. | |
| Catalytic Hydrogenation | RuCl₂( (R)-xylbinap)( (R,R)-dpen) / H₂ | High enantioselectivity (>95% e.e.) | Provides access to enantiomerically enriched alcohols; requires specialized catalysts and equipment. |
| Enzymatic Reduction | Ketoreductase (KRED) | Excellent enantioselectivity (>99% e.e.) | Highly specific, environmentally benign, operates under mild aqueous conditions. |
In-Depth Analysis of Reduction Methods
Hydride Reagents: The Workhorses of Carbonyl Reduction
Hydride reagents are a mainstay in synthetic organic chemistry for their versatility and ease of use. However, their stereoselectivity can vary significantly depending on the steric bulk of the reagent and the substrate.
Sodium Borohydride (NaBH₄): This mild reducing agent is compatible with a wide range of functional groups and is operationally simple to use.[3] For cyclopropyl ketones, NaBH₄ often provides moderate diastereoselectivity, typically favoring the product predicted by the Felkin-Anh model.[4] However, the formation of diastereomeric mixtures is common, necessitating chromatographic separation.
L-Selectride® (Lithium tri-sec-butylborohydride): In contrast to the relatively small NaBH₄, L-Selectride is a sterically hindered hydride donor.[5] This increased bulk dramatically enhances the facial selectivity of the hydride attack, leading to a significant improvement in the diastereomeric ratio of the product alcohol.[6][7] The choice between NaBH₄ and L-Selectride often represents a trade-off between operational simplicity and stereochemical control.
The diastereoselectivity observed in the hydride reduction of cyclopropyl ketones can be rationalized by considering the Felkin-Anh model. The cyclopropyl group, being sterically demanding, orients itself anti-periplanar to the incoming hydride. The hydride then attacks the carbonyl from the less hindered face.
Caption: Felkin-Anh model predicting the major diastereomer in hydride reduction.
Catalytic Asymmetric Hydrogenation: Access to Enantiopure Alcohols
For the synthesis of enantiomerically pure cyclopropyl carbinols, catalytic asymmetric hydrogenation is a powerful tool.[8] This method employs a chiral transition metal catalyst, typically based on ruthenium or rhodium, to deliver hydrogen with high facial selectivity.[9]
The pioneering work of Noyori and others has led to the development of highly efficient and selective catalysts for the asymmetric hydrogenation of a wide range of ketones, including cyclopropyl ketones.[8][9] For instance, ruthenium complexes bearing chiral phosphine ligands such as BINAP, in combination with a chiral diamine, have demonstrated excellent enantioselectivity in the reduction of aryl cyclopropyl ketones.[8]
While this method offers access to products with high enantiomeric excess, it requires careful catalyst selection and optimization, as well as specialized equipment for handling hydrogen gas.
Caption: General workflow for catalytic asymmetric hydrogenation of a ketone.
Enzymatic Reduction: The Green and Highly Selective Approach
Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods.[10] Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity, often yielding products with >99% enantiomeric excess.[10][11]
The use of whole-cell biocatalysts, where the KRED is expressed in a microorganism such as E. coli or baker's yeast, is particularly attractive for industrial applications. This approach obviates the need for enzyme purification and incorporates an in-situ cofactor regeneration system, which is essential for the economic viability of the process.
Enzymatic reductions are typically performed in aqueous media under mild conditions of temperature and pH, making them an environmentally benign option. The high specificity of enzymes often allows for the selective reduction of a target ketone in the presence of other reducible functional groups.
Caption: Key components of a whole-cell biotransformation for ketone reduction.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Phenyl Cyclopropyl Ketone with L-Selectride®
Objective: To perform a diastereoselective reduction of phenyl cyclopropyl ketone to the corresponding alcohol with high diastereoselectivity.
Materials:
-
Phenyl cyclopropyl ketone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenyl cyclopropyl ketone (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.1 eq) dropwise via syringe over 10-15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl carbinol.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Causality: The use of the bulky L-Selectride® at low temperature maximizes the steric differentiation of the two faces of the carbonyl group, leading to a high degree of diastereoselectivity.[5]
Protocol 2: Asymmetric Hydrogenation of Phenyl Cyclopropyl Ketone
Objective: To synthesize enantiomerically enriched phenyl cyclopropyl carbinol via catalytic asymmetric hydrogenation.
Materials:
-
Phenyl cyclopropyl ketone
-
or a similar chiral ruthenium catalyst
-
Anhydrous isopropanol
-
Potassium tert-butoxide (t-BuOK)
-
High-pressure autoclave equipped with a stirrer
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the chiral ruthenium catalyst (e.g., 0.01 mol%).
-
Add a solution of phenyl cyclopropyl ketone (1.0 eq) in anhydrous isopropanol.
-
Add a solution of potassium tert-butoxide (e.g., 0.1 mol%) in anhydrous isopropanol.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the autoclave.
-
Remove the reaction mixture and filter it through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Causality: The chiral catalyst creates a chiral environment around the ketone, forcing the hydrogen to be delivered to one face of the carbonyl preferentially, thus inducing asymmetry in the product.[8]
Protocol 3: Whole-Cell Bioreduction of Phenyl Cyclopropyl Ketone
Objective: To perform an enantioselective reduction of phenyl cyclopropyl ketone using a whole-cell biocatalyst expressing a ketoreductase.
Materials:
-
E. coli cells overexpressing a suitable ketoreductase (KRED)
-
Phenyl cyclopropyl ketone
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, if needed to improve substrate solubility)
-
Shaking incubator
Procedure:
-
Prepare a suspension of the E. coli cells in the phosphate buffer.
-
To this suspension, add glucose to a final concentration of, for example, 1-5% (w/v).
-
Add the phenyl cyclopropyl ketone (substrate). If the ketone is poorly soluble in water, it can be dissolved in a minimal amount of a water-miscible organic solvent like isopropanol before being added to the cell suspension.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) with vigorous shaking (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Causality: The ketoreductase enzyme has a highly specific active site that binds the ketone in a preferred orientation, leading to the delivery of a hydride from the cofactor (NAD(P)H) to one face of the carbonyl with near-perfect selectivity.[11][12] The glucose and the cellular machinery regenerate the consumed NAD(P)H.
Conclusion
The stereoselective reduction of cyclopropyl ketones is a critical transformation for the synthesis of complex chiral molecules. The choice of reduction methodology depends on the specific goals of the synthesis.
-
For simple diastereoselection where moderate selectivity is acceptable, sodium borohydride offers a convenient and cost-effective solution.
-
When high diastereoselectivity is required, the use of a bulky hydride reagent like L-Selectride® is often the method of choice.
-
For the synthesis of enantiomerically pure cyclopropyl carbinols, catalytic asymmetric hydrogenation provides a powerful and efficient route, albeit with the need for specialized catalysts and equipment.
-
Enzymatic reduction with ketoreductases stands out as a highly selective, environmentally friendly, and increasingly practical alternative, particularly for large-scale applications.
By understanding the mechanistic principles behind each method and leveraging the comparative data and protocols provided in this guide, researchers can make informed decisions to achieve the desired stereochemical outcome in their synthetic endeavors.
References
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Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529-13530. [Link]
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Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202-219. [Link]
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University of Wisconsin. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]
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Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. [Link]
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Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
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Bommarius, A. S., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 183. [Link]
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Ghosh, A. K., & Thompson, W. J. (2006). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters, 8(15), 3251–3254. [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. The Andrew G. Myers Research Group, Harvard University. [Link]
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Ohkuma, T., et al. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202-219. [Link]
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Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
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Technical University of Braunschweig. (n.d.). Enantioselective Enzymatic Reduction of Prochiral Ketones in One-Phase and Two-Phase Systems. [Link]
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Anizelli, P. R., et al. (n.d.). Diastereoselective study in reduction reaction of 4-tert-butyl-2-X-ciclohexanone (X=F and Cl) with N-Selectride. [Link]
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Wipf, P. (2009, November 16). Reductions. University of Pittsburgh. [Link]
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Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
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Organic Chemistry Explained. (2022, April 11). Ultimate Guide to the Felkin-Anh Model. YouTube. [Link]
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Yus, M., & Ramón, D. J. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 23(1), 1-24. [Link]
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PubMed. (2009, March 19). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. [Link]
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ResearchGate. (n.d.). Asymmetric transfer hydrogenation of phenyl alkyl ketones. [Link]
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MDPI. (2012). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 17(12), 14386-14394. [Link]
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RSC Publishing. (2021). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Catalysis Science & Technology, 11(18), 6169-6175. [Link]
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RSC Publishing. (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6339-6352. [Link]
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OpenOChem Learn. (n.d.). Felkin-Anh Model. [Link]
-
PubMed Central. (2021). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. Organic Letters, 23(15), 5879–5883. [Link]
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PubMed Central. (2012). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. ACS Catalysis, 2(12), 2634–2638. [Link]
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Chem-Station. (2017, May 22). L/N/K-Selectride. [Link]
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PubMed Central. (2016, November 11). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. [Link]
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ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]
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University of Warwick. (n.d.). A New Class of Asymmetric Ketone Hydrogenation Catalysts. [Link]
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ResearchGate. (n.d.). Diastereoselective study in reduction reaction of 4-tert-butyl-2-X-ciclohexanone (X=F and Cl) with N-Selectride. [Link]
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Safety Operating Guide
Navigating the Unseen Threat: A Senior Scientist's Guide to Handling Cyclopropyl 4-trifluoromethylphenyl Ketone
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation often involves navigating the complexities of novel chemical compounds. Cyclopropyl 4-trifluoromethylphenyl ketone, a molecule of interest in various research domains, requires a handling protocol built on a foundation of scientific integrity and proactive safety measures. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
At the heart of safe laboratory practice lies a comprehensive understanding of the potential hazards associated with a substance. While specific toxicological data for this compound may be limited, a thorough analysis of its structural analogs provides a robust framework for risk assessment and the implementation of appropriate safety protocols.
Understanding the Hazard Profile: A Tale of Two Moieties
This compound is a molecule composed of a cyclopropyl ketone and a trifluoromethylphenyl group. By examining the known hazards of similar compounds, we can infer a potential hazard profile for our target molecule.
-
The Ketone Core: Compounds like Cyclopropyl methyl ketone are known to be flammable liquids and vapors that can cause irritation to the eyes, skin, and respiratory tract.[1][2] Ingestion can also be harmful.[1][2]
-
The Trifluoromethylphenyl Moiety: The presence of a trifluoromethyl group on the phenyl ring suggests the need for caution. Compounds containing this functional group can also cause skin and eye irritation.[3] Furthermore, the strong carbon-fluorine bond, a hallmark of per- and polyfluoroalkyl substances (PFAS), indicates potential environmental persistence and necessitates specialized disposal considerations.
Given this information, it is prudent to treat this compound as a substance that is potentially flammable, an irritant to the skin, eyes, and respiratory system, and harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a matter of compliance; it is a critical element in mitigating exposure risk. The following table outlines the recommended PPE for handling this compound, with a detailed explanation of the reasoning behind each choice.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes. A face shield offers an additional layer of protection for the entire face.[1][4] |
| Hand Protection | Butyl rubber or Polyvinyl alcohol (PVA) gloves | Ketones can degrade many common glove materials. Butyl rubber and PVA offer superior resistance to ketones, ensuring the integrity of the protective barrier.[5][6] Nitrile gloves may be suitable for incidental contact but should not be used for prolonged handling. |
| Body Protection | Chemical-resistant laboratory coat and apron | A standard lab coat provides a basic barrier. For tasks with a higher risk of splashes, a chemical-resistant apron is essential to prevent saturation of clothing and subsequent skin contact.[4] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | In cases where engineering controls cannot maintain exposure below acceptable limits, or during spill cleanup, a respirator is necessary to protect against the inhalation of potentially harmful vapors.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the cornerstone of a safe and efficient workflow. The following protocol outlines the essential steps for handling this compound, from preparation to post-handling procedures.
Pre-Operational Checklist:
-
Safety Data Sheet (SDS) Review: Before commencing any work, thoroughly review the SDS for any available information on the specific batch of this compound you are using.
-
Engineering Controls Verification: Ensure that the chemical fume hood is functioning correctly and has a valid certification. An eyewash station and safety shower must be readily accessible.[1][8]
-
PPE Inspection: Inspect all PPE for any signs of damage or degradation before use.
Experimental Workflow:
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
-
Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.
-
Preparing the Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[8] Use spark-proof tools and ensure all equipment is properly grounded to prevent ignition of flammable vapors.[1]
-
Weighing and Transfer: When weighing the compound, do so in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.[9] Transfer the compound carefully to the reaction vessel.
-
Reaction Setup: Once the compound is in the reaction vessel, proceed with the experimental setup as required.
-
Decontamination: After the experiment is complete, decontaminate all non-disposable equipment that came into contact with the compound by rinsing it three times with an appropriate solvent. This rinsate must be collected as hazardous waste.[9]
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weighing boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[9]
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Due to the presence of the trifluoromethyl group, this compound waste should be handled with the same level of care as other fluorinated compounds.
Waste Characterization:
While not definitively classified, it is prudent to manage waste containing this compound as if it were a P-listed or acutely toxic waste, especially if it is unused.[10] This approach ensures the highest level of safety in its management. All waste generated, including contaminated PPE and rinsate, must be considered hazardous.[9][11]
Disposal Methods:
The recommended disposal methods for this type of chemical waste are:
-
Incineration: High-temperature incineration is a promising method for the complete destruction of fluorinated organic compounds.[12]
-
Hazardous Waste Landfill: If incineration is not available, disposal in a designated hazardous waste landfill is an acceptable alternative.[12] These landfills have specialized liners and leachate collection systems to prevent environmental contamination.[12]
-
Deep Well Injection: In some regions, deep well injection is a permitted method for the disposal of liquid hazardous waste.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their own safety and the integrity of their work while upholding the highest standards of scientific and environmental responsibility.
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- SAFETY DATA SHEET - Cyclopropyl 4-fluorophenyl ketone. Thermo Fisher Scientific.
- Cyclopropyl Methyl Ketone: properties, applic
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- SAFETY DATA SHEET - Ethanone, 1-[3-(trifluoromethyl)phenyl]-. Fisher Scientific.
- SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol. TCI Chemicals.
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- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
